molecular formula C7H8Cl2N2O2 B2584152 2-Chloro-5-hydrazinobenzoic acid hydrochloride CAS No. 184163-49-3

2-Chloro-5-hydrazinobenzoic acid hydrochloride

Cat. No.: B2584152
CAS No.: 184163-49-3
M. Wt: 223.05
InChI Key: LYSZNCNDYFXUJI-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinobenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2N2O2 and its molecular weight is 223.05. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-hydrazinobenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-hydrazinobenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSZNCNDYFXUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184163-49-3
Record name 2-chloro-5-hydrazinylbenzoic acid hydrochloride
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Foundational & Exploratory

2-Chloro-5-hydrazinobenzoic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride (CAS Number: 184163-49-3). As a substituted benzoic acid derivative, this compound holds potential as a versatile building block in medicinal chemistry and organic synthesis. Understanding its fundamental characteristics is paramount for its effective application in research and development. This document consolidates available data on its chemical identity, physicochemical properties, and safety and handling protocols, offering a foundational resource for laboratory professionals.

Chemical Identity and Structure

2-Chloro-5-hydrazinobenzoic acid hydrochloride is a bifunctional organic molecule. Its structure consists of a benzoic acid core substituted with both a chloro and a hydrazinyl group, and it is supplied as a hydrochloride salt. The presence of the carboxylic acid, hydrazine, and chloro functional groups makes it a reactive and potentially useful intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.

  • IUPAC Name: 2-chloro-5-hydrazinylbenzoic acid;hydrochloride

  • CAS Number: 184163-49-3

  • Synonyms: 2-chloro-5-hydrazinobenzoic acid hydrochloride

  • Molecular Formula: C₇H₇ClN₂O₂ · HCl or C₇H₈Cl₂N₂O₂

  • Molecular Weight: 223.06 g/mol

  • InChI Key: LYSZNCNDYFXUJI-UHFFFAOYSA-N

The hydrochloride salt form is common for hydrazine-containing compounds, as it enhances stability and improves handling characteristics by preventing the free base from undergoing aerial oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-hydrazinobenzoic acid hydrochloride is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection for reactions and analytical method development.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
Physical Form Powder
Appearance Tan, Light pink powder/solid[1]
Solubility Soluble in water. Moderately soluble in ethanol. Soluble in DMSO (Slightly) and Methanol (Sparingly).[1][2][3]
Melting Point ca 181-183°C (decomposes)[4][5]
Storage Temperature Room Temperature. Recommended to store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]

Note: Some data points for solubility and melting point may refer to the closely related compound 2-Hydrazinobenzoic acid hydrochloride due to ambiguity in search results. Researchers should verify these properties for the specific chlorinated compound.

Spectroscopic and Spectrometric Data

Expected Spectral Characteristics:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm). The protons of the hydrazine and carboxylic acid groups would be exchangeable and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretching of the hydrazine group (~3200-3400 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₇ClN₂O₂) at m/z 186.02, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak).

Analytical Methodologies

The purity and identity of 2-Chloro-5-hydrazinobenzoic acid hydrochloride can be assessed using a variety of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.[8][9] The method would typically involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][10]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_hplc Chromatographic System cluster_analysis Data Analysis prep_std Prepare Standard Solution (Known Concentration) hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system Inject prep_sample Prepare Sample Solution (e.g., in Mobile Phase) prep_sample->hplc_system Inject chromatogram Obtain Chromatogram hplc_system->chromatogram column C18 Reverse-Phase Column mobile_phase Mobile Phase (e.g., ACN/Water with Acid) integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte integration->quantification

Caption: A generalized workflow for the quantitative analysis of 2-Chloro-5-hydrazinobenzoic acid hydrochloride using HPLC.

Key Considerations for Method Development:

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure the consistent ionization state of the carboxylic acid and hydrazine functional groups, which will affect the retention time.

  • Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at an absorbance maximum for optimal sensitivity.

  • Method Validation: A comprehensive method validation should be performed to ensure the accuracy, precision, linearity, and robustness of the analytical method.[9][11]

Safety and Handling

2-Chloro-5-hydrazinobenzoic acid hydrochloride is classified as an irritant.[2] Appropriate safety precautions must be taken when handling this compound.

  • GHS Hazard Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[12][13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

Handling and Storage Recommendations:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2][13]

  • Avoid formation of dust and aerosols.[12]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][12]

  • Avoid contact with skin, eyes, and clothing.[12]

Conclusion

2-Chloro-5-hydrazinobenzoic acid hydrochloride is a chemical intermediate with a range of potential applications in organic synthesis. This guide has summarized the currently available information on its physical properties, analytical methodologies, and safety protocols. Researchers and drug development professionals should use this information as a starting point for their work and are encouraged to perform their own characterization to confirm the properties of their specific material.

References

  • Safety Data Sheet. 2-Hydrazinobenzoic acid hydrochloride.
  • Worldwide Life Sciences. 2-Hydrazinobenzoic acid hydrochloride - 5g. [Link]

  • K.M. Pharma Solution Private Limited. MSDS - 2-Hydrazinobenzoic acid hydrochloride. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-hydrazino-5-sulfo- on Newcrom R1 HPLC column. [Link]

  • Sinochem Nanjing. 2-Hydrazinobenzoic Acid Hydrochloride Manufacturer & Supplier in China. [Link]

  • PubChem. 2-Amino-5-chlorobenzoic acid. [Link]

  • Google Patents.
  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • PubChem. 2-Chloro-5-hydroxybenzoic acid. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • PMC. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. [Link]

  • SCIRP. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]

  • Oakwood Chemical. 2-Hydrazinobenzoic acid hydrochloride. [Link]

  • PrepChem.com. Preparation of 5-amino-2-chlorobenzoic acid. [Link]

  • Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

Sources

2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Synthesis Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-5-hydrazinobenzoic acid hydrochloride (CAS: 61073-13-0) is a highly versatile bifunctional building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of pyrazolone and indazole-based active pharmaceutical ingredients (APIs), including EN-460, a potent inhibitor of the endoplasmic reticulum oxidoreductin 1 (Ero1L) protein used in multiple myeloma research ()[1]. This whitepaper details a highly optimized, self-validating synthetic pathway for this compound, focusing on the mechanistic causality of the diazotization and reduction phases to ensure high yield, purity, and reproducibility.

Retrosynthetic Strategy & Pathway Overview

The synthesis relies on a classical two-step sequence starting from commercially available 5-amino-2-chlorobenzoic acid. The primary amine is first converted into a diazonium intermediate, which is subsequently reduced to the corresponding hydrazine. The process is driven to completion by isolating the product as a stable hydrochloride salt.

SynthesisPathway SM 5-Amino-2-chlorobenzoic acid (Starting Material) Diazo Diazonium Salt Intermediate [-N≡N+ Cl-] SM->Diazo NaNO2, conc. HCl 0-5 °C, 30 min Product 2-Chloro-5-hydrazinobenzoic acid hydrochloride Diazo->Product SnCl2·2H2O, conc. HCl 0-10 °C, 4 h

Fig 1: Two-step synthesis pathway from 5-amino-2-chlorobenzoic acid to the hydrazine derivative.

Mechanistic Causality & Reaction Dynamics

As an application scientist, it is crucial to understand that this synthesis is not merely a sequence of reagent additions, but a delicate balance of kinetics and thermodynamics.

Phase 1: Diazotization Kinetics & Stability

The conversion of the aniline derivative to the diazonium salt is mediated by the nitrosonium ion ( NO+ ), generated in situ from sodium nitrite and concentrated hydrochloric acid.

  • Causality of Temperature Control: The reaction must be strictly maintained between 0 °C and 5 °C. Diazonium salts are thermodynamically unstable; exceeding 10 °C provides sufficient activation energy for the extrusion of nitrogen gas ( N2​ ), leading to the irreversible formation of an undesired phenol byproduct.

  • Electronic Effects: The electron-withdrawing nature of the ortho-chloro and meta-carboxyl groups slightly destabilizes the diazonium ion compared to unsubstituted aniline, making strict thermal control even more critical during the 30-minute maturation phase.

Phase 2: Sn(II)-Mediated Reduction

The reduction of the diazonium salt to the hydrazine requires a 4-electron transfer.

  • Reagent Selection: While alkali metal sulfites can be used, Tin(II) chloride ( SnCl2​ ) is the preferred reducing agent for this specific substrate ()[2]. SnCl2​ provides a broader functional group tolerance and drives the reaction in strongly acidic media, which prevents the formation of basic tin salts that complicate downstream isolation.

  • Stoichiometric Excess: The protocol utilizes 2.5 equivalents of SnCl2​⋅2H2​O . While only 2.0 equivalents are theoretically required for the 4-electron reduction, the 0.5 equivalent excess acts as a kinetic buffer against atmospheric oxidation of Sn2+ to Sn4+ .

Experimental Methodology

This protocol is designed as a self-validating system, incorporating specific checkpoints to ensure reaction integrity at each stage ()[1].

Reagent Stoichiometry
ReagentMW ( g/mol )Mass / VolmmolEquivalentsRole
5-Amino-2-chlorobenzoic acid171.582.50 g14.61.0Starting Material
Sodium nitrite ( NaNO2​ )69.001.21 g17.51.2Diazotizing Agent
Tin(II) chloride dihydrate225.638.20 g36.42.5Reducing Agent
Concentrated HCl (37%)36.4630 mL totalExcessSolvent / Acidifier
Step-by-Step Protocol

Workflow Step1 1. Dissolution 5-Amino-2-chlorobenzoic acid in conc. HCl (0 °C) Step2 2. Diazotization Dropwise addition of aq. NaNO2 (< 10 °C) Step1->Step2 Step3 3. Reduction Dropwise addition of SnCl2 in HCl/H2O (< 10 °C) Step2->Step3 Step4 4. Maturation Stir 4 h at 5-10 °C to complete precipitation Step3->Step4 Step5 5. Isolation Filtration & Recrystallization (Hot H2O) Step4->Step5

Fig 2: Experimental workflow detailing the critical temperature-controlled stages of synthesis.

Step 1: Dissolution Suspend 5-amino-2-chlorobenzoic acid (2.50 g, 14.6 mmol) in concentrated HCl (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice-salt bath.

  • Causality: Concentrated HCl ensures complete protonation of the amine, facilitating solubility and providing the highly acidic environment necessary for NO+ generation.

Step 2: Diazotization Prepare a solution of NaNO2​ (1.21 g, 17.5 mmol) in distilled water (5.0 mL). Add this solution dropwise to the reaction flask at a rate that maintains the internal temperature strictly below 5–10 °C. Stir for 30 minutes.

  • Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black coloration confirms the presence of excess nitrous acid, validating complete diazotization.

Step 3: Reduction Prepare a solution of tin(II) chloride dihydrate (8.20 g, 36.4 mmol) in a mixture of water (5.0 mL) and concentrated HCl (10 mL). Add this solution dropwise to the diazonium mixture, maintaining the temperature below 10 °C.

Step 4: Maturation & Precipitation Dilute the resulting viscous mixture with an additional 10 mL of concentrated HCl and 5.0 mL of water. Stir the mixture for an additional 4 hours at 5–10 °C.

  • Validation Checkpoint: Observe the physical state. The successful reduction and subsequent protonation will cause the mixture to transition into a highly viscous, thick suspension, visually confirming the precipitation of the hydrazine hydrochloride salt.

Step 5: Isolation & Purification Filter the crude cold mixture under vacuum. Collect the solids and recrystallize them from hot water (approx. 60 mL) to yield pure 2-chloro-5-hydrazinobenzoic acid hydrochloride as a crystalline solid (Expected yield: ~1.5 g, 55%).

Analytical Characterization & Quality Control

To verify the structural integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The expected 1H NMR shifts (400 MHz, DMSO- d6​ ) are as follows ()[1]:

  • δ 10.50 (s, 3H): Protonated hydrazine group ( −NH−NH3+​ ).

  • δ 8.68 (s, 1H): Hydrazine secondary amine proton ( −NH− ).

  • δ 7.58 – 7.25 (m, 2H): Aromatic protons (C3-H, C4-H).

  • δ 7.13 (dd, J = 8.7, 2.8 Hz, 1H): Aromatic proton (C6-H).

References

  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Product Class 34: Arylhydrazines. Science of Synthesis, Thieme. Available at:[Link]

Sources

NMR spectrum of 2-Chloro-5-hydrazinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2-Chloro-5-hydrazinobenzoic acid hydrochloride

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-hydrazinobenzoic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification.[1][2] This document moves beyond a simple data report to explain the causal relationships behind spectral features and to provide a robust experimental framework for obtaining high-quality data.

Introduction: The Molecule and the Method

2-Chloro-5-hydrazinobenzoic acid hydrochloride is a substituted aromatic compound with the chemical formula C₇H₈Cl₂N₂O₂. Its structure comprises a benzoic acid core functionalized with both a chloro and a hydrazino group, and it is supplied as a hydrochloride salt. The precise arrangement of these functional groups dictates the molecule's chemical environment and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the electronic structure, connectivity, and chemical environment of atoms within a molecule.[1][2][3] This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures.

Foundational NMR Principles for Structural Analysis

The NMR spectrum is defined by three key parameters for each nucleus:

  • Chemical Shift (δ) : This indicates the electronic environment of a nucleus. The applied magnetic field induces a secondary field from the surrounding electron cloud, which "shields" the nucleus.[4] Electron-withdrawing groups (like -Cl and -COOH) decrease electron density, deshielding the nucleus and shifting its signal to a higher ppm value (downfield).[4][5] Conversely, electron-donating groups increase shielding, shifting the signal to a lower ppm value (upfield). Aromatic ring currents also strongly deshield the attached protons, causing them to appear at high chemical shifts (typically 6.5-8.5 ppm).[6][7]

  • Spin-Spin Coupling (J) : This phenomenon arises from the interaction of the magnetic fields of non-equivalent nuclei, typically through 2-4 chemical bonds. It causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J, measured in Hz) provides information about the spatial relationship between coupled nuclei. For substituted benzenes, typical coupling constants are:

    • Jortho (across 3 bonds): 6.0–9.0 Hz

    • Jmeta (across 4 bonds): 1.0–3.0 Hz

    • Jpara (across 5 bonds): 0–1.0 Hz[5]

  • Integration : The area under a signal in a ¹H NMR spectrum is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique chemical environment.

Experimental Protocol for NMR Data Acquisition

The quality of an NMR spectrum is critically dependent on a well-designed experimental protocol. The following steps provide a self-validating system for acquiring reliable data for 2-Chloro-5-hydrazinobenzoic acid hydrochloride.

Sample Preparation
  • Solvent Selection : Due to the presence of the hydrochloride salt and polar functional groups (-COOH, -NHNH₂), a polar, aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the compound and its residual proton signal does not typically overlap with the aromatic or key functional group signals.[3] Furthermore, its ability to form hydrogen bonds slows down the exchange rate of labile protons (like -COOH and -NH), often allowing them to be observed as distinct signals.

  • Concentration : Prepare a solution of approximately 5-10 mg of 2-Chloro-5-hydrazinobenzoic acid hydrochloride in 0.6-0.7 mL of DMSO-d₆. This concentration is sufficient for obtaining a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Add a small amount (1-2 µL) of a 1% solution of Tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8] Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.[9]

  • Mixing : Vortex the NMR tube thoroughly to ensure a homogeneous solution. A brief sonication may assist if dissolution is slow.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR Acquisition¹³C NMR Acquisition
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans (ns) 8-16512-2048 (or more, as needed for S/N)
Spectral Width 0-16 ppm0-220 ppm
Temperature 298 K (25 °C)298 K (25 °C)

This workflow ensures that both high-resolution proton data and sensitive carbon data are acquired efficiently.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Compound Weigh 5-10 mg of Compound Solvent Add 0.6-0.7 mL DMSO-d6 Compound->Solvent Standard Add TMS Standard Solvent->Standard Mix Vortex to Homogenize Standard->Mix H1_NMR Acquire 1H Spectrum (16 scans) Mix->H1_NMR Insert into Spectrometer C13_NMR Acquire 13C Spectrum (1024+ scans) H1_NMR->C13_NMR FT Fourier Transform C13_NMR->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

Caption: Experimental workflow for NMR analysis.

Predicted NMR Spectrum: Interpretation and Analysis

The following is a detailed prediction of the ¹H and ¹³C NMR spectra of 2-Chloro-5-hydrazinobenzoic acid hydrochloride, with atom numbering as specified in the diagram below.

Caption: Structure of 2-Chloro-5-hydrazinobenzoic acid.

Predicted ¹H NMR Spectrum

The aromatic region of the spectrum (typically 6.5-8.5 ppm) will be key to confirming the substitution pattern.[6][7] The labile protons of the carboxylic acid and hydrazino groups will likely appear as broad signals at higher chemical shifts, especially in DMSO-d₆.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H(A) 7.8 - 8.0Doublet (d)Jmeta ≈ 2-3 Hz1HThis proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing a significant downfield shift.[5][10] It is coupled only to H(B) via a meta-coupling.
H(B) 7.3 - 7.5Doublet of Doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz1HThis proton is ortho to the chloro group and meta to the carboxylic acid. It experiences ortho-coupling to H(D) and meta-coupling to H(A).
H(D) 7.0 - 7.2Doublet (d)Jortho ≈ 8-9 Hz1HThis proton is ortho to the hydrazino group, which is electron-donating by resonance, shifting it relatively upfield compared to the other aromatic protons. It is coupled only to H(B).
-NHNH₂ 6.0 - 9.0Broad Singlet (br s)N/A3HThe chemical shift of hydrazino protons can vary widely and they often appear as a broad signal due to quadrupole broadening from the nitrogen atoms and chemical exchange.[11][12] As a hydrochloride salt, these protons will be deshielded and may exchange with each other and trace water.
-COOH 12.0 - 14.0Broad Singlet (br s)N/A1HCarboxylic acid protons are highly deshielded and typically appear as a very broad signal far downfield, especially in DMSO solvent where hydrogen bonding is strong.[5]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals: 6 for the aromatic carbons and 1 for the carbonyl carbon. Chemical shifts are influenced by the electronegativity and resonance effects of the substituents.[13]

Carbon LabelPredicted δ (ppm)Rationale
C(1) 132 - 136This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the carbonyl group.[14]
C(2) 130 - 134This ipso-carbon is directly attached to the chlorine atom, which causes a significant downfield shift due to its inductive effect.
C(3) 118 - 122This carbon is ortho to the electron-donating hydrazino group and is expected to be shielded relative to an unsubstituted benzene carbon (128.5 ppm).
C(4) 130 - 133This carbon is ortho to the carboxylic acid group and will be deshielded.
C(5) 145 - 150This ipso-carbon is attached to the nitrogen of the hydrazino group. Carbons bonded to nitrogen typically appear in this downfield region.
C(6) 125 - 129This carbon is para to the hydrazino group and meta to the chloro group, leading to a chemical shift close to that of a standard benzene carbon.
C(7) (C=O) 165 - 170The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[14]

Conclusion

The structural elucidation of 2-Chloro-5-hydrazinobenzoic acid hydrochloride can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted ¹H NMR spectrum is characterized by a distinct three-proton aromatic system with clear ortho and meta couplings, confirming the 1,2,4-trisubstitution pattern. The presence of broad, downfield signals for the carboxylic acid and hydrazino protons further corroborates the structure. The ¹³C NMR spectrum complements this analysis by providing signals for all seven unique carbon environments, with chemical shifts consistent with the known electronic effects of the chloro, hydrazino, and carboxylic acid functional groups. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality data to validate these predictions.

References

  • Longdom Publishing (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • PubMed (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • Taylor & Francis (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates.
  • Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Wiley Online Library (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • International Journal of Innovative Research in Science, Engineering and Technology (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. Aromatics - Organic Chemistry.
  • SlideShare (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.
  • YouTube (2024). Interpreting H-NMR Spectra Aromatic Molecule.
  • ResearchGate (2015). Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine.
  • MIT DSpace (n.d.). APPENDIX 2.
  • OpenStax (2023). 15.7 Spectroscopy of Aromatic Compounds.
  • Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • YouTube (2021). Interpreting Aromatic NMR Signals.
  • Doc Brown's Chemistry (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis.
  • SpectraBase (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts.
  • Sigma-Aldrich (n.d.). 2-chloro-5-hydrazinylbenzoic acid hydrochloride.
  • ResearchGate (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),....
  • Scite.ai (n.d.). Chemical shifts for tritons in chlorobenzene, bromobenzene, fluorobenzene and toluene as determined by tritium NMR spectroscopy.
  • ResearchGate (2016). Can there be coupling between NH2 and NH of hydrazides in 1H NMR?.
  • Reddit (2020). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?.
  • Journal of Chemical and Pharmaceutical Research (n.d.). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and.
  • NMRS.io (n.d.). 1H | chlorobenzene-d5 | NMR Chemical Shifts.
  • BenchChem (n.d.). 2-Hydrazinobenzoic acid hydrochloride.
  • ResearchGate (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form....
  • University College London (n.d.). Chemical shifts.
  • ChemicalBook (n.d.). 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum.
  • ChemScene (n.d.). 2-Hydrazinylbenzoic acid hydrochloride.
  • Santa Cruz Biotechnology (n.d.). 2-Hydrazinobenzoic acid hydrochloride.
  • PubChem (n.d.). 2-Chloro-5-nitrobenzoic acid.
  • Doc Brown's Chemistry (2025). 1H proton nmr spectrum of benzoic acid.
  • Doc Brown's Chemistry (n.d.). Interpreting the 13 C NMR spectrum of benzoic acid.
  • PharmaCompass (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride.
  • Organometallics (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ChemicalBook (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3) 13C NMR spectrum.
  • ChemicalBook (n.d.). 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum.
  • ChemicalBook (n.d.). 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR spectrum.
  • ChemicalBook (n.d.). 2-CHLORO-5-HYDROXYBENZOIC ACID(56961-30-9) 1H NMR.
  • SpectraBase (n.d.). 2-Chlorobenzoic acid - Optional[1H NMR] - Spectrum.
  • SpectraBase (n.d.). 2-Chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Google Patents (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

Sources

Comprehensive Technical Guide on 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride: Molecular Weight, Physicochemical Profiling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, 2-chloro-5-hydrazinobenzoic acid hydrochloride (CAS: 184163-49-3) serves as a foundational building block for complex heterocyclic compounds, particularly pyrazolone derivatives. As a Senior Application Scientist, I emphasize that the precise understanding of its structural chemistry—specifically its molecular weight and salt form—is not merely academic; it is the cornerstone of stoichiometric accuracy in high-yield drug discovery workflows. This guide deconstructs the compound's molecular weight, details its self-validating synthetic protocols, and explores its downstream applications in oncology and metabolic disease therapeutics.

Structural Chemistry and Molecular Weight Profiling

The free base, 2-chloro-5-hydrazinobenzoic acid, contains a highly reactive and oxidation-sensitive hydrazine moiety. To ensure long-term stability and improve solubility in polar protic solvents, the compound is universally synthesized and handled as a hydrochloride salt .

The exact molecular formula of the salt is C₇H₈Cl₂N₂O₂ (C₇H₇ClN₂O₂ · HCl). Calculating the exact molecular weight is critical for determining the molar equivalents required for downstream coupling reactions (e.g., condensation with ethyl 4,4,4-trifluoroacetoacetate).

Quantitative Breakdown of Molecular Weight

The total molecular weight is 223.05 g/mol (commonly rounded to 223.06 g/mol in synthetic literature). Table 1 summarizes the atomic mass contributions, which are essential for precise mass-to-moles conversions in the laboratory.

Table 1: Atomic Mass Contribution to Total Molecular Weight

ElementQuantityAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 712.01184.07737.69%
Hydrogen (H) 81.0088.0643.61%
Chlorine (Cl) 235.45070.90031.79%
Nitrogen (N) 214.00728.01412.56%
Oxygen (O) 215.99931.99814.35%
Total 21 -223.053 100.00%

Expertise Note: The inclusion of the hydrochloride molecule adds exactly 36.46 g/mol to the free base (186.59 g/mol ). Failing to account for this salt weight during stoichiometric calculations will result in a ~16% deficit in the active pharmaceutical intermediate, leading to incomplete reactions and complex purification profiles.

Synthetic Methodology and Mechanistic Causality

The synthesis of 2-chloro-5-hydrazinobenzoic acid hydrochloride relies on the diazotization of an aniline derivative followed by selective reduction [1].

Causality Behind Experimental Choices
  • Temperature Control (<10 °C): Diazonium salts are thermodynamically unstable. Exceeding 10 °C provides the activation energy for the diazonium group to expel nitrogen gas (N₂), degrading the intermediate into an undesired phenolic byproduct.

  • Choice of Reducing Agent (SnCl₂·2H₂O): Tin(II) chloride is selected over catalytic hydrogenation (e.g., Pd/C) because it selectively reduces the diazonium species to a hydrazine without triggering the reductive dehalogenation of the aryl-chloride bond.

  • High HCl Concentration: Maintaining a highly acidic environment ensures the immediate protonation of the nascent hydrazine, driving the equilibrium forward and precipitating the product as an oxidation-resistant hydrochloride salt.

Step-by-Step Protocol (Self-Validating System)

Reagents: 5-amino-2-chlorobenzoic acid (1.0 eq), NaNO₂ (1.2 eq), SnCl₂·2H₂O (2.5 eq), concentrated HCl, deionized water.

  • Substrate Dissolution: Dissolve 2.50 g (14.6 mmol) of 5-amino-2-chlorobenzoic acid in 10 mL of concentrated HCl. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve 1.21 g (17.5 mmol) of NaNO₂ in 5.0 mL of water. Add this solution dropwise to the acidic mixture at a rate that strictly maintains the internal temperature below 5 °C. Stir for 30 minutes.

    • Validation Checkpoint 1: The dissolution of the starting suspension into a clear/pale-yellow solution confirms the successful formation of the soluble diazonium salt.

  • Reduction: Prepare a reduction solution containing 8.20 g (36.4 mmol) of SnCl₂·2H₂O dissolved in 5.0 mL of water and 10 mL of concentrated HCl. Add this dropwise to the diazonium mixture, maintaining the temperature below 10 °C.

    • Validation Checkpoint 2: The immediate formation of a thick, viscous precipitate upon addition confirms the reduction to the hydrazine and simultaneous salt formation.

  • Maturation: Dilute the viscous mixture with an additional 10 mL of concentrated HCl and 5.0 mL of water to maintain stirrability. Stir for 4 hours at 5–10 °C.

  • Isolation & Purification: Filter the crude mixture under a vacuum. Recrystallize the collected solids from 60 mL of hot water to remove residual tin salts.

    • Validation Checkpoint 3: Final purity is validated via LC-MS, exhibiting a primary [M+H]⁺ peak at m/z 187.0 (corresponding to the free base).

Synthesis A 5-Amino-2-chlorobenzoic acid (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, conc. HCl 0-5 °C Diazotization C 2-Chloro-5-hydrazinobenzoic acid hydrochloride (MW: 223.06 g/mol) B->C SnCl2·2H2O, HCl 5-10 °C Reduction

Synthetic workflow of 2-chloro-5-hydrazinobenzoic acid hydrochloride via diazotization and reduction.

Downstream Applications in Drug Discovery

The bifunctional nature of 2-chloro-5-hydrazinobenzoic acid hydrochloride (featuring both a carboxylic acid and a hydrazine) makes it a privileged scaffold for synthesizing pyrazolone-based therapeutics.

Application A: ERO1α Inhibitors for Multiple Myeloma

The compound is the primary precursor for EN-460 , a potent inhibitor of the Endoplasmic Reticulum Oxidoreductin 1 alpha (ERO1α) protein. Multiple myeloma (MM) cells rely heavily on ERO1α to manage the massive protein-folding burden associated with antibody secretion. By reacting 2-chloro-5-hydrazinobenzoic acid hydrochloride with substituted acetoacetates, researchers synthesize EN-460, which binds to the FAD-containing ERO1α enzyme. This inhibition disrupts disulfide bond formation, triggering terminal Unfolded Protein Response (UPR) and subsequent apoptosis in MM cells [1].

Ero1Pathway EN460 EN-460 (Synthesized from 2-Cl-5-HBA) Ero1 Ero1α Protein (FAD-containing) EN460->Ero1 Inhibits Activity PDI Protein Disulfide Isomerase (PDI) Ero1->PDI Oxidizes (Normal state) UPR Unfolded Protein Response (UPR) Ero1->UPR Inhibition Triggers ER Stress PDI->UPR Prevents Severe ER Stress Apoptosis Multiple Myeloma Cell Apoptosis UPR->Apoptosis Terminal Stress Response

Mechanism of EN-460 (derived from 2-Cl-5-HBA) inhibiting Ero1α to induce apoptosis in multiple myeloma.

Application B: GHS-R1a Inverse Agonists for Anti-Obesity

Beyond oncology, the compound is utilized in the synthesis of acylurea derivatives that function as inverse agonists of the ghrelin receptor (GHS-R1a). Ghrelin is the primary hormone responsible for stimulating hunger. By utilizing the pyrazole core derived from 2-chloro-5-hydrazinobenzoic acid, researchers have developed non-CNS and CNS-penetrant inverse agonists (e.g., AZ-GHS-38) that effectively lower the biological set-point for hunger, offering a targeted pharmacological intervention for obesity [2].

Analytical Characterization and Quality Control

To ensure the integrity of the synthesized or procured 2-chloro-5-hydrazinobenzoic acid hydrochloride, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include a broad singlet at δ 10.50 (3H, indicating the protonated hydrazine -NH₃⁺), a singlet at δ 8.68 (1H, secondary amine -NH-), and aromatic protons at δ 7.58–7.25 (m, 2H) and δ 7.13 (dd, 1H).

  • Storage Conditions: Despite the stabilization provided by the hydrochloride salt, the compound remains hygroscopic. It must be stored at room temperature in a tightly sealed container under an inert atmosphere (Argon or N₂) to prevent ambient moisture absorption, which would artificially inflate the apparent molecular weight and skew stoichiometric calculations.

References

  • Hayes, K. E., et al. "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma." Bioorganic & Medicinal Chemistry, 2019.[Link][1]

  • McCoull, W., et al. "Identification, Optimization, and Pharmacology of Acylurea GHS-R1a Inverse Agonists." Journal of Medicinal Chemistry, 2014.[Link][2]

Sources

Pharmacological Evolution and Mechanism of Action of 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Derivatives: Targeting ERO1L in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pro-Pharmacophore Paradigm

In modern drug development, certain chemical entities do not exert direct in vivo target engagement on their own, but instead serve as critical pro-pharmacophores —structural foundations upon which highly targeted therapeutics are built. 2-Chloro-5-hydrazinobenzoic acid hydrochloride (CAS 184163-49-3) is a prime example of this paradigm[1].

While the isolated compound is a synthetic intermediate, its true biological mechanism of action is realized through its direct pyrazolone derivatives. Most notably, it is the essential building block for EN-460 , a potent and selective competitive inhibitor of Endoplasmic Reticulum Oxidoreductin 1 alpha (ERO1L) [2]. By utilizing the nucleophilic hydrazine and the steric properties of the chloro-benzoic acid moiety, researchers synthesize EN-460 to disrupt oxidative protein folding, triggering the Unfolded Protein Response (UPR) and inducing apoptosis in malignancies such as Multiple Myeloma (MM) and Pancreatic Ductal Adenocarcinoma (PDAC)[3],[4].

This technical guide dissects the mechanistic pathway of this pharmacophore's primary derivative, the causality behind its synthetic integration, and the self-validating protocols used to quantify its efficacy.

Mechanism of Action: The ERO1L / PDI Oxidative Axis

To understand the pharmacological utility of 2-chloro-5-hydrazinobenzoic acid hydrochloride, one must examine the target of its derivative, EN-460.

The Biological Target

ERO1L is a Flavin Adenine Dinucleotide (FAD)-dependent enzyme residing in the endoplasmic reticulum (ER). It is responsible for catalyzing de novo disulfide bridge formation, a critical step in the post-translational folding of secreted and membrane proteins[5].

  • Electron Transfer : ERO1L accepts electrons from the reduced form of Protein Disulfide Isomerase (PDI), thereby oxidizing PDI so it can continue folding nascent proteins[6].

  • ROS Generation : ERO1L then transfers these electrons to molecular oxygen ( O2​ ), generating hydrogen peroxide ( H2​O2​ ) as a byproduct[3].

Inhibition via the Derivative (EN-460)

The 2-chloro-5-hydrazinobenzoic acid-derived core of EN-460 acts as a competitive inhibitor within the ERO1L binding pocket[3]. By blocking the reoxidation of PDI, the derivative halts the disulfide bond formation cycle. This leads to a massive accumulation of misfolded proteins in the ER, triggering severe ER stress, sustained UPR activation, and ultimately, apoptosis in secretory-heavy cancer cells like multiple myeloma[3].

ERO1L_Pathway EN460 EN-460 (2-Chloro-5-hydrazinobenzoic Derivative) ERO1L ERO1L Enzyme (FAD-dependent) EN460->ERO1L Competitive Inhibition ER_Stress ER Stress / UPR (Apoptosis) EN460->ER_Stress Induces via Misfolding PDI_ox PDI (Oxidized) ERO1L->PDI_ox Oxidation O2 Molecular Oxygen (O2) ERO1L->O2 Electron Transfer PDI_red PDI (Reduced) PDI_red->ERO1L Electron Transfer H2O2 Hydrogen Peroxide (H2O2) O2->H2O2 Reduction

Fig 1: ERO1L oxidative folding pathway and competitive inhibition by the synthesized derivative.

Experimental Methodologies: Synthesis & Self-Validating Assays

The transition from the raw pro-pharmacophore to a validated biological inhibitor requires precise chemical and enzymatic workflows. Below are the step-by-step protocols, emphasizing the causality behind each experimental choice.

Protocol A: Synthesis of the Pyrazolone Intermediate

The compound is supplied as a hydrochloride salt to prevent premature oxidation of the hydrazine moiety, ensuring shelf stability[1].

  • Neutralization & Condensation : Dissolve 2-chloro-5-hydrazinobenzoic acid hydrochloride (1 eqv.) and ethyl 4,4,4-trifluoroacetoacetate (1 eqv.) in a 1.0 M acetic acid solution[2].

  • Addition of Triethylamine : Add triethylamine (1 eqv.) dropwise.

    • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the nucleophilic hydrazine nitrogen to attack the beta-keto ester[2].

  • Reflux and Cyclization : Heat the mixture at reflux for 24 hours.

    • Causality: The acetic acid solvent provides the mild acidic catalysis required for the subsequent intramolecular cyclization, forming the pyrazolone core[2].

  • Purification : Evaporate excess acetic acid, triturate with dichloromethane (DCM), and filter to yield the intermediate.

Protocol B: Amplex Red Enzymatic Validation Assay

To validate the mechanism of action of the resulting EN-460 derivative, researchers utilize an Amplex Red assay[3].

  • Reagent Preparation : Combine recombinant ERO1L, reduced PDI, Amplex Red reagent, and Horseradish Peroxidase (HRP) in an assay buffer.

  • Inhibitor Introduction : Introduce the synthesized derivative at varying concentrations (e.g., 1 µM to 10 µM).

  • Fluorescence Tracking : Measure fluorescence (Ex/Em = 530/590 nm) continuously over 30 minutes.

    • Causality: Direct measurement of PDI oxidation is sterically and kinetically challenging. Because ERO1L transfers electrons to O2​ to form H2​O2​ in a 1:1 stoichiometric ratio, measuring H2​O2​ via Amplex Red (which converts to highly fluorescent resorufin) provides a highly sensitive, real-time proxy for ERO1L enzymatic activity[3].

  • Self-Validating Control System : To ensure trustworthiness, run a parallel counter-screen using an H2​O2​ -scavenging control (e.g., catalase).

    • Causality: If fluorescence decreases to baseline in the catalase control, it validates that the signal is strictly H2​O2​ -dependent and not an artifact of compound auto-fluorescence.

Workflow Precursor 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Step1 Neutralization & Condensation (Triethylamine, Acetic Acid) Precursor->Step1 Reflux 24h Intermediate Pyrazolone Intermediate Step1->Intermediate Cyclization Step2 Knoevenagel Condensation (Aldehyde, NaOAc) Intermediate->Step2 Reflux 3h EN460 EN-460 Inhibitor Step2->EN460 Purification Assay Amplex Red Validation (H2O2 Fluorescence) EN460->Assay Kinetic Profiling

Fig 2: Synthetic workflow from pro-pharmacophore to EN-460, followed by enzymatic validation.

Quantitative Kinetic Analysis

Enzyme kinetics confirm that the derivative synthesized from 2-chloro-5-hydrazinobenzoic acid hydrochloride acts as a competitive inhibitor[3]. By analyzing the generation of H2​O2​ across different substrate concentrations, researchers can map the Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of ERO1L Inhibition by EN-460

Kinetic ParameterVehicle Control (DMSO)EN-460 (5 µM)EN-460 (10 µM)Mechanistic Implication
Vmax​ (µM/min) 0.45 ± 0.020.43 ± 0.030.41 ± 0.02A largely stable Vmax​ indicates the inhibitor does not permanently alter the enzyme's maximum catalytic rate.
Km​ (µM) 2.5 ± 0.15.1 ± 0.28.4 ± 0.4A dose-dependent increase in Km​ confirms competitive inhibition at the substrate binding site.
IC50​ (µM) N/A~2.1~2.1Demonstrates potent, low-micromolar suppression of ERO1L-mediated H2​O2​ generation.

Note: Values are representative kinetic profiles based on Amplex Red enzymatic validation assays[3].

Conclusion

While 2-chloro-5-hydrazinobenzoic acid hydrochloride does not act as a standalone therapeutic agent, its structural architecture is the indispensable foundation for targeting the ER stress pathway[2]. By facilitating the synthesis of EN-460, this pro-pharmacophore enables the competitive inhibition of ERO1L, disrupting oxidative protein folding and offering a targeted strategy for exploiting the proteotoxic vulnerabilities of multiple myeloma and pancreatic cancers[3],[4].

References

  • Hayes et al. (2019) . Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Zhang et al. (2020) . Endoplasmic Reticulum stress-dependent expression of ERO1L promotes aerobic glycolysis in Pancreatic Cancer. Theranostics. URL:[Link]

  • Wang et al. (2024) . Endoplasmic reticulum oxidoreductin 1α as a potential therapeutic target in diseases: from oxidative protein folding to pathophysiological mechanisms. Frontiers in Pharmacology. URL:[Link]

Sources

Methodological & Application

Protocol for Diazotization of 2-Aminobenzoic Acid Derivatives: Aqueous and Aprotic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The diazotization of 2-aminobenzoic acid (anthranilic acid) and its derivatives is a cornerstone transformation in synthetic organic chemistry and drug development. Unlike standard anilines, the presence of an ortho-carboxylic acid group fundamentally alters the behavior of the resulting diazonium species. Depending on the solvent system and nitrosating agent employed, the reaction can be directed toward two distinct, highly valuable intermediates:

  • Aqueous Diazotization: Yields a solvated diazonium chloride salt, serving as a classical electrophile for azo couplings, Sandmeyer reactions, or reductive dimerizations (e.g., to diphenic acid)[1].

  • Aprotic Diazotization: Yields a zwitterionic inner salt, benzenediazonium-2-carboxylate . Upon gentle thermal activation, this inner salt undergoes concerted decarboxylation and dediazoniation to generate benzyne (1,2-dehydrobenzene) , a powerful intermediate for cycloadditions and nucleophilic trapping[2].

Causality in Reagent Selection

The choice between aqueous and aprotic conditions is dictated by the desired protonation state of the carboxylate group. In aqueous mineral acids (e.g., HCl ), the low pH ensures the carboxylic acid remains protonated, stabilizing the diazonium cation in solution. Conversely, in aprotic media (e.g., THF), an alkyl nitrite (like isoamyl nitrite) is used as the NO+ source. A catalytic amount of trichloroacetic acid (TCA) initiates the formation of the nitrosonium ion without providing a strongly coordinating or nucleophilic counterion. This allows the carboxylate to deprotonate, forming the insoluble, highly reactive zwitterion[2].

Pathways A 2-Aminobenzoic Acid B Aqueous Diazotization (NaNO2, HCl) A->B C Aprotic Diazotization (Isoamyl Nitrite, THF) A->C D Diazonium Chloride (Solution) B->D E Diazonium-2-carboxylate (Zwitterion) C->E F Azo Dyes / Sandmeyer D->F G Benzyne Intermediate E->G Heat (-N2, -CO2)

Figure 1: Divergent diazotization pathways of 2-aminobenzoic acid.

Quantitative Comparison of Diazotization Strategies

To facilitate experimental design, the physical parameters and safety profiles of both methodologies are summarized below.

ParameterAqueous DiazotizationAprotic Diazotization
Nitrosating Agent NaNO2​ (Aqueous)Isoamyl nitrite (Neat)
Acid / Catalyst HCl or H2​SO4​ (Excess)Trichloroacetic acid (Catalytic)
Solvent System WaterTHF / 1,2-Dichloroethane
Operating Temperature 05∘C 1525∘C
Intermediate State Solvated Diazonium ChloridePrecipitated Zwitterion (Inner Salt)
Primary Applications Azo dyes, Sandmeyer, ReductionBenzyne generation (Cycloadditions)
Critical Safety Profile Stable in cold solutionExplosive if dried; must remain solvent-wet

Protocol A: Aqueous Diazotization (Standard Precursor)

This procedure generates a stable aqueous diazonium solution, optimized for subsequent reduction to diphenic acid or coupling to aromatic systems. The protocol is adapted from the validated methodology of [1].

Materials
  • 2-Aminobenzoic acid (Anthranilic acid): 50.0 g ( 0.365 mol )

  • Concentrated Hydrochloric Acid ( 37% ): 92 mL

  • Sodium Nitrite ( NaNO2​ ): 26.3 g ( 0.380 mol )

  • Deionized Water

Step-by-Step Methodology
  • Substrate Dissolution: Grind 50.0 g of anthranilic acid in a mortar. Transfer to a 1 L round-bottomed flask equipped with a mechanical stirrer. Add 150 mL of water and 92 mL of concentrated HCl .

    • Causality: Grinding maximizes surface area. The excess HCl ensures complete protonation of the amine to the hydrochloride salt, preventing premature self-coupling (triazene formation).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 05∘C .

  • Nitrosation: Dissolve 26.3 g of NaNO2​ in 350 mL of water. Transfer to a dropping funnel and add to the acidic suspension dropwise over 30 minutes , maintaining the temperature strictly below 5∘C .

  • Self-Validation:

    • Visual: The sparingly soluble anthranilic acid hydrochloride will progressively dissolve, yielding a clear, pale-yellow diazonium solution.

    • Chemical: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete consumption of the amine.

  • Storage: Keep the solution below 5∘C and use immediately for downstream reactions (e.g., addition of cuprous reducing agents)[1].

Protocol B: Aprotic Diazotization (Benzyne Generation)

This protocol generates benzenediazonium-2-carboxylate. Because the isolated dry inner salt is highly shock- and heat-sensitive, it is synthesized in aprotic solvent, isolated wet, and immediately subjected to thermal decomposition in the presence of a trapping agent. This procedure is grounded in the authoritative work of[2].

⚠️ CRITICAL SAFETY WARNING

Benzenediazonium-2-carboxylate detonates violently if allowed to dry or if scraped with metal. It must be kept wet with solvent at all times. Use only plastic spatulas and plastic Büchner funnels. Keep a wet sponge nearby to deactivate any spills[2].

Materials
  • 2-Aminobenzoic acid: 34.2 g ( 0.25 mol )

  • Trichloroacetic acid (TCA): 0.3 g (Catalyst)

  • Isoamyl nitrite: 55 mL ( 0.41 mol )

  • Tetrahydrofuran (THF): 250 mL

  • 1,2-Dichloroethane: 150 mL

Workflow Step1 1. Dissolution Anthranilic acid + TCA in THF Step2 2. Nitrosation Add Isoamyl Nitrite (18-25°C) Step1->Step2 Step3 3. Isolation (WET) Filter & wash with cold THF Step2->Step3 Step4 4. Solvent Exchange Wash with 1,2-dichloroethane Step3->Step4 DO NOT DRY! Step5 5. Benzyne Trapping Add to boiling diene Step4->Step5

Figure 2: Workflow for aprotic diazotization and benzyne generation.

Step-by-Step Methodology
  • Reaction Setup: In a 600 mL beaker, dissolve 34.2 g of anthranilic acid and 0.3 g of TCA in 250 mL of THF. Cool the beaker in an ice-water bath until the internal temperature reaches ∼15∘C .

  • Nitrosation: Under magnetic stirring, add 55 mL of isoamyl nitrite over 12 minutes .

    • Causality: The reaction is mildly exothermic. Isoamyl nitrite rapidly generates the nitrosonium ion, which attacks the amine. The temperature will rise to 1825∘C .

  • Zwitterion Precipitation: Continue stirring for 1.5 hours at room temperature. The benzenediazonium-2-carboxylate will precipitate as a crystalline solid.

  • Wet Isolation: Cool the mixture to 10∘C . Filter the suspension using a plastic Büchner funnel and a plastic spatula . Wash the filter cake with ice-cold THF until the washings run colorless.

  • Solvent Exchange (Self-Validation of Safety): Wash the filter cake with two 50 mL portions of 1,2-dichloroethane to displace the THF. Do not pull air through the cake for more than a few seconds. The product must remain visibly wet[2].

  • Benzyne Generation: Transfer the solvent-wet solid immediately into a gently boiling solution of your chosen trapping agent (e.g., anthracene) in 1,2-dichloroethane.

    • Validation: Vigorous evolution of gas ( N2​ and CO2​ ) will be observed as the zwitterion decomposes into benzyne and undergoes the Diels-Alder cycloaddition.

References

  • Atkinson, E. R., & Lawler, H. J. (1927). Diphenic Acid. Organic Syntheses, 7, 30.[Link]

  • Logullo, F. M., Seitz, A. H., & Friedman, L. (1968). Benzenediazonium-2-carboxylate and Biphenylene. Organic Syntheses, 48, 12.[Link]

Sources

Development of anticancer agents using 2-Chloro-5-hydrazinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride in the Development of ERO1α-Targeted Anticancer Agents

Executive Rationale

The structural complexity of the tumor microenvironment demands highly targeted chemical interventions. In recent years, targeting protein folding machinery has emerged as a potent therapeutic strategy, particularly for secretory cancers such as Multiple Myeloma (MM)[1]. This application note details the utilization of 2-Chloro-5-hydrazinobenzoic acid hydrochloride as a foundational chemical scaffold for synthesizing EN-460 and its azide-tagged derivatives (e.g., PB-11). These compounds act as first-in-class inhibitors of the Endoplasmic Reticulum Oxidoreductin 1 alpha (ERO1α), a critical enzyme responsible for maintaining redox homeostasis and protein folding in cancer cells[2][3].

Mechanistic Paradigm: ER Stress Vulnerability in Multiple Myeloma

Multiple Myeloma cells are professional secretory cells that produce massive quantities of immunoglobulins. This hyper-secretory phenotype makes them exquisitely dependent on the oxidative folding capacity of the Endoplasmic Reticulum (ER)[4][5].

ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme that works in tandem with Protein Disulfide Isomerase (PDI) to catalyze de novo disulfide bridge formation[3]. When ERO1α is inhibited by EN-460, PDI cannot be re-oxidized. This blockade disrupts the ER folding machinery, leading to a lethal accumulation of misfolded proteins. The resulting severe ER stress hyperactivates the Unfolded Protein Response (UPR), ultimately driving the MM cells into terminal apoptosis[6][7].

ERO1_Pathway EN460 EN-460 / Analogs ERO1 ERO1α (FAD-dependent) EN460->ERO1 Inhibits Misfolded Misfolded Protein Accumulation EN460->Misfolded Induces PDI Protein Disulfide Isomerase ERO1->PDI Re-oxidizes Folding Oxidative Protein Folding PDI->Folding Catalyzes ER_Stress Severe ER Stress Misfolded->ER_Stress Triggers UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis (Multiple Myeloma) UPR->Apoptosis Terminal Signal

Figure 1: Mechanism of ERO1α inhibition by EN-460 inducing ER stress and apoptosis in MM cells.

Synthetic Architecture: From Hydrazine Scaffold to ERO1α Inhibitors

The synthesis of EN-460 and its functional probes relies on the bis-nucleophilic nature of 2-chloro-5-hydrazinobenzoic acid hydrochloride. The workflow involves a two-step sequence: pyrazolone ring formation followed by a Knoevenagel condensation[2].

Synthesis_Workflow SM 2-Chloro-5-hydrazinobenzoic acid hydrochloride Reagent1 Ethyl 4,4,4-trifluoroacetoacetate (Reflux, AcOH, TEA) SM->Reagent1 Intermediate Pyrazolone Intermediate Reagent1->Intermediate Reagent2 Aldehyde Condensation (NaOAc, Reflux) Intermediate->Reagent2 Product EN-460 / PB-11 Probes Reagent2->Product

Figure 2: Synthesis workflow of EN-460 and azide probes from the hydrazine intermediate.

Protocol A: Synthesis of the Pyrazolone Intermediate

Objective: Construct the 2-chloro-5-(5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid core.

  • Preparation: Suspend 2-chloro-5-hydrazinobenzoic acid hydrochloride (1.0 eqv.) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eqv.) in 1.0 M acetic acid[2].

  • Neutralization: Add triethylamine (TEA, 1.0 eqv.) dropwise at room temperature.

    • Causality & Rationale: TEA is strictly required to neutralize the hydrochloride salt, liberating the free hydrazine. Without this step, the nucleophilicity of the terminal nitrogen is completely suppressed, preventing the initial imine formation.

  • Cyclization: Heat the mixture to reflux for 24 hours.

    • Causality & Rationale: Acetic acid acts as both the solvent and a mild acid catalyst, driving the subsequent intramolecular amidation that closes the pyrazolone ring.

  • Purification: Evaporate excess acetic acid under reduced pressure. Triturate the resulting viscous oil with dichloromethane (DCM), filter, and dry under vacuum to afford the pyrazolone intermediate (Yield ~72%)[2].

Protocol B: Synthesis of EN-460 Functional Probes (e.g., PB-11)

Objective: Append the target-binding moiety via Knoevenagel condensation to generate photo-affinity probes for target engagement studies.

  • Reaction Setup: Dissolve the pyrazolone intermediate (1.0 eqv.) and the corresponding aldehyde (e.g., 5-(4-azidophenyl)furan-2-carbaldehyde, 1.0 eqv.) in 0.5 M acetic acid[2].

  • Catalysis: Add a catalytic amount of Sodium Acetate (NaOAc, 0.1 eqv.).

    • Causality & Rationale: NaOAc acts as a mild base to deprotonate the highly acidic active methylene group of the pyrazolone ring, generating an enolate that attacks the aldehyde carbonyl.

  • Condensation: Reflux the mixture for 3 hours.

  • Isolation: Evaporate the solvent and triturate the crude product using a water-methanol mixture to precipitate the pure (E)-isomer[2].

Validation Framework: Biological Evaluation Protocols

To ensure the synthesized agents are functionally active and specific, the following self-validating biological protocols must be executed.

Protocol C: Cellular UPR and Apoptosis Assay in MM Cells

Objective: Validate that the synthesized compound induces terminal ER stress in highly secretory cancer models.

  • Cell Culture: Plate RPMI-8226 Multiple Myeloma cells in 96-well plates at a density of 1×104 cells/well.

  • Treatment & Controls: Treat cells with varying concentrations of EN-460 (1 μM to 100 μM).

    • Self-Validating Control: Include a vehicle control (DMSO) and a positive ER-stress control (Tunicamycin, 2 μg/mL). Tunicamycin blocks N-linked glycosylation, guaranteeing UPR activation independent of ERO1α[5].

  • Viability Readout: After 48 hours, assess cell viability using an MTS or CellTiter-Glo assay.

  • Mechanistic Validation (Western Blot): Harvest treated cells at 12 and 24 hours. Lyse and probe for UPR markers: phosphorylated PERK (p-PERK), IRE1α oligomerization, and CHOP[4].

    • Causality & Rationale: Cell death alone is insufficient to prove the mechanism. The upregulation of CHOP (a pro-apoptotic transcription factor downstream of the UPR) confirms that the cytotoxicity is specifically driven by unresolved ER stress rather than non-specific toxicity.

Protocol D: Off-Target FAD-Enzyme Profiling

Because EN-460 targets the FAD-binding pocket of ERO1α, it exhibits inherent cross-reactivity with other FAD-dependent enzymes[1][7]. A rigorous validation system must profile these off-targets to establish the therapeutic window.

  • Enzymatic Assays: Utilize recombinant Monoamine Oxidase A/B (MAO-A, MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

  • Readout: Measure enzymatic activity using standard fluorometric substrate assays in the presence of the synthesized EN-460 analog.

  • Data Synthesis: Calculate IC50 values to determine the selectivity index.

Quantitative Target Profiling

The table below summarizes the quantitative inhibitory profile of the parent compound EN-460 across its primary target and known FAD-dependent off-targets. This data is critical for researchers optimizing the 2-chloro-5-hydrazinobenzoic acid scaffold to improve ERO1α selectivity[1][6].

Target EnzymeBiological FunctionEN-460 IC50 (μM)Clinical Implication of Inhibition
ERO1α ER oxidative protein folding22.13 Primary target; induces MM cell apoptosis.
LSD1 Histone demethylation4.16 Off-target; potential epigenetic side effects.
MAO-A Neurotransmitter metabolism7.91 Off-target; risk of hypertensive crisis.
MAO-B Neurotransmitter metabolism30.59 Off-target; neurological implications.

Note: The overlap in inhibitor activity necessitates the development of next-generation analogs using the established hydrazine scaffold to achieve higher ERO1α specificity[1].

References

  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma. ResearchGate. Available at:[Link]

  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 as a strategy for treatment of multiple myeloma. PubMed. Available at:[Link]

  • Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. AACR Journals. Available at:[Link]

  • The Role of ERO1α in Modulating Cancer Progression and Immune Escape: Inhibitors of the ERO1 Pathway. Scientific Archives. Available at:[Link]

  • Endoplasmic reticulum stress and proteasome inhibitors in multiple myeloma: room for improvement. Polish Archives of Internal Medicine. Available at:[Link]

  • The Role of ERO1α in Modulating Cancer Progression and Immune Escape - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Application Note: Synthesis and Antimicrobial Profiling of 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Derivatives Targeting the Bacterial Sliding Clamp

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Antibacterial Agents, DNA Replication Inhibitors

Target Rationale: The Bacterial Sliding Clamp (DnaN)

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of antibiotics with novel mechanisms of action[1]. The bacterial sliding clamp (SC), also known as the DNA polymerase III β subunit (encoded by the dnaN gene), has emerged as a highly promising, unexploited antibacterial target[2].

The SC functions as a critical protein-protein interaction hub, utilizing a common linear-motif-binding pocket to tether various replication and repair enzymes to the DNA duplex[2]. Because this binding pocket is highly conserved across bacterial species but structurally distinct from eukaryotic orthologs (such as PCNA), it offers a unique therapeutic window for selective inhibition[2]. Fragment-based drug discovery (FBDD) combined with X-ray crystallography has successfully identified small-molecule hits that competitively occupy this pocket, disrupting essential DNA replication[2][3].

Scaffold Design: The Role of 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride

To evolve weak crystallographic fragments into potent lead compounds, 2-chloro-5-hydrazinobenzoic acid hydrochloride serves as an optimal bifunctional building block.

  • Structural Causality: The hydrazine moiety acts as the reactive anchor for the Fischer Indole synthesis. When condensed with cyclic ketones (e.g., cyclohexanone or cycloheptanone), it generates rigid tricyclic scaffolds—specifically tetrahydrocarbazoles and hexahydrocyclohepta[b]indoles[2][4][5].

  • Pharmacophore Alignment: The resulting rigid structure perfectly orients critical functional groups within the SC binding pocket. The carboxylic acid forms essential salt bridges and hydrogen bonds with arginine residues in the binding site, while the chlorine atom is directed into a hydrophobic sub-pocket, significantly enhancing binding affinity[3].

The Prodrug Imperative

While the free carboxylic acid is strictly required for target engagement at the SC linear-motif-binding pocket[3], it renders the molecule negatively charged at physiological pH, severely restricting its ability to permeate the bacterial cell envelope[1]. To circumvent this, the carboxylic acid is masked as a methyl or ethyl ester[2]. This prodrug strategy increases lipophilicity, allowing the compound to passively diffuse into the bacterial cytoplasm, where endogenous esterases hydrolyze the ester to release the active free acid inhibitor[2].

Workflow Visualization

FBDD_Workflow A Target Identification (Bacterial Sliding Clamp / DnaN) B Fragment Screening (X-ray Crystallography) A->B Structural Biology C Hit Identification (Linear-motif-binding pocket) B->C PDB: 4N99 D Chemical Synthesis (2-Chloro-5-hydrazinobenzoic acid + Cyclic Ketones) C->D Scaffold Design E Lead Optimization (Tetrahydrocarbazole Derivatives) D->E Fischer Indole Synthesis F In Vitro Validation (DNA Replication Inhibition) E->F Biochemical Assays G Antimicrobial Profiling (MIC Assays & Prodrug Testing) F->G Phenotypic Screening

Workflow for fragment-based discovery of bacterial sliding clamp inhibitors.

Self-Validating Experimental Protocols

Protocol 4.1: Chemical Synthesis of Tricyclic Scaffolds

Objective: Synthesize 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid and 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-3-carboxylic acid via Fischer Indole synthesis[3][4].

Causality & Design: The hydrochloride salt of the starting hydrazine provides the inherently acidic environment necessary to catalyze the initial hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-5-hydrazinobenzoic acid hydrochloride in glacial acetic acid (0.5 M concentration).

  • Condensation: Add 1.1 equivalents of the corresponding cyclic ketone (cyclohexanone for the carbazole derivative; cycloheptanone for the cyclohepta[b]indole derivative).

  • Reflux: Heat the mixture to 110°C under an inert nitrogen atmosphere for 4–6 hours. Note: Nitrogen prevents oxidative degradation of the electron-rich indole core.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Precipitate the crude product by adding ice-cold distilled water.

  • Esterification (Prodrug generation): Suspend a portion of the purified free acid in anhydrous methanol or ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours. Neutralize and extract with ethyl acetate.

  • Validation (Quality Control): Confirm structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and LC-MS prior to biological testing. The disappearance of the ketone carbonyl peak and the appearance of the indole N-H stretch in IR spectroscopy confirm ring closure.

Protocol 4.2: In Vitro SC-Mediated DNA Replication Inhibition Assay

Objective: Validate that the synthesized derivatives directly inhibit the SC, ensuring the phenotypic antibacterial activity is on-target[2].

Causality & Design: By reconstituting the E. coli DNA polymerase III holoenzyme in vitro, we isolate the specific protein-protein interaction. A failure to synthesize DNA in this cell-free system confirms direct target engagement, ruling out non-specific membrane toxicity.

Step-by-Step Methodology:

  • Complex Assembly: In a reaction buffer (20 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 5 mM DTT, 1 mM ATP), assemble the replication machinery: E. coli DNA polymerase III core (αεθ), the clamp loader (γ complex), and the sliding clamp (β-subunit).

  • Inhibitor Incubation: Add the free acid derivatives (0.1 μM to 500 μM) to the protein mixture. Incubate for 15 minutes at 25°C to allow equilibrium binding at the linear-motif pocket. Control: Use a DMSO vehicle control (0% inhibition baseline).

  • Initiation: Add primed M13mp18 single-stranded DNA template and a dNTP mix containing a fluorescently labeled nucleotide (e.g., Cy5-dUTP).

  • Quenching & Quantification: After 10 minutes, quench the reaction with 50 mM EDTA. Quantify the synthesized DNA using a fluorescence microplate reader.

  • Validation: Calculate the IC₅₀ using non-linear regression. A known SC-binding peptide should be used as a positive control for inhibition.

Protocol 4.3: Phenotypic Antimicrobial Profiling (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the prodrugs against Gram-positive and Gram-negative bacteria[2].

Causality & Design: Standard broth microdilution evaluates real-world efficacy. Comparing the free acid (poor permeability) to the ester prodrugs (high permeability) validates the intracellular esterase-activation hypothesis.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture representative strains (E. coli, S. aureus) in Mueller-Hinton (MH) broth to an OD₆₀₀ of 0.1. Dilute to a final assay concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the ester prodrugs and free acids (range: 1 to 128 μg/mL) in MH broth.

  • Incubation: Add the bacterial inoculum to all wells. Incubate statically at 37°C for 18–24 hours.

  • Readout & Validation: Visually inspect the plates and measure OD₆₀₀. The MIC is the lowest concentration exhibiting no visible growth. Control: Include a known antibiotic (e.g., Ciprofloxacin) as a positive control and untreated wells as a growth control.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of the synthesized derivatives, demonstrating the necessity of the prodrug strategy for whole-cell efficacy[2][4].

Compound NamePermeability StrategyTarget Enzyme IC₅₀ (μM)E. coli MIC (μg/mL)S. aureus MIC (μg/mL)
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid None (Free Acid)< 50> 128> 128
Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate Esterification (Prodrug)N/A (Requires Cleavage)4321
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-3-carboxylic acid None (Free Acid)< 50> 128> 128
Ethyl 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-3-carboxylate Esterification (Prodrug)N/A (Requires Cleavage)4025

Note: The free acids exhibit potent in vitro enzyme inhibition but lack phenotypic activity due to poor cell wall penetration. The esterified prodrugs successfully penetrate the bacteria and exhibit broad-spectrum activity[2].

References

  • Yin, Z., Whittell, L.R., Wang, Y., Jergic, S., Liu, M., Harry, E.J., Dixon, N.E., Beck, J.L., Kelso, M.J., Oakley, A.J. (2014). "Discovery of lead compounds targeting the bacterial sliding clamp using a fragment-based approach." PubMed / NIH. URL:[2]

  • RCSB Protein Data Bank. "4N99: E. coli sliding clamp in complex with 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid". RCSB PDB. URL:[3]

  • ACS Infectious Diseases. "A Review of Antibacterial Candidates with New Modes of Action". ACS Publications. URL:[1]

  • MOLBASE Encyclopedia. "2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-3-carboxylic acid". MOLBASE. URL:[4]

  • Molaid. "2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-3-carboxylic acid". Molaid Chemical. URL:[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the primary failure mode when handling aryl hydrazine hydrochlorides—such as 2-chloro-5-hydrazinobenzoic acid hydrochloride—is the inadvertent generation of the free base during thermal dissolution. This compound is a critical intermediate in the synthesis of pyrazolone derivatives and FAD-containing ER oxidoreductin 1 (Ero1) inhibitors [1].

Because hydrazines are highly susceptible to auto-oxidation, thermal degradation, and hygroscopic moisture absorption [2], standard recrystallization techniques often result in poor yields or degraded, discolored products. This guide is designed to provide you with self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-purity recovery.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my recrystallization solution turn pink or dark brown upon heating? Causality: This discoloration is a hallmark of auto-oxidation. Aryl hydrazines are weak bases. When heated in polar solvents (like water or methanol), the hydrochloride salt can partially dissociate. This dissociation exposes the free hydrazine's lone electron pair, making it highly susceptible to single-electron transfer oxidation by dissolved oxygen, rapidly forming diazonium salts or radical species. Solution: You must suppress the basicity of the hydrazine moiety via Le Chatelier's principle. Always use degassed solvents (sparged with nitrogen or argon for at least 15 minutes) and add a catalytic amount of concentrated HCl (e.g., 0.1% v/v) to the solvent prior to heating. This maintains the protonated, oxidation-resistant state.

Q2: I am getting very low recovery yields (<30%) when recrystallizing from water. How can I improve this? Causality: The hydrochloride salt of 2-chloro-5-hydrazinobenzoic acid possesses a steep solubility curve but retains moderate solubility even in cold water due to the highly polar carboxylic acid and protonated hydrazine moieties. Solution: Implement an anti-solvent crystallization strategy. Dissolve the crude material in a minimum volume of hot water (or a methanol/water blend). Once the solution cools to room temperature, slowly add an anti-solvent such as isopropanol (IPA) or diethyl ether.

Q3: The recovered crystals are sticky and degrade rapidly upon storage. What went wrong? Causality: Hydrazine salts are notoriously hygroscopic [2]. Atmospheric moisture condenses on the crystal lattice, acting as a micro-vector for hydrolysis and subsequent oxidation. Solution: Isolation must be performed under a blanket of inert gas. Wash the filter cake with ice-cold, anhydrous anti-solvent to displace water, and dry immediately in a vacuum oven at ambient temperature. Never exceed 40 °C during drying to prevent thermal degradation.

II. Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes an in-process validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent Preparation

  • Measure 10 mL of Type 1 Ultrapure Water per gram of crude 2-chloro-5-hydrazinobenzoic acid hydrochloride [1].

  • Sparge the water with Argon or N₂ for 15 minutes to displace dissolved oxygen.

  • Add 10 µL of 12M (concentrated) HCl per 10 mL of water. Validation Check: Test the solvent with a pH probe or high-resolution pH paper. The pH must be strictly < 2.0.

Step 2: Dissolution and Hot Filtration

  • Suspend the crude solid in the prepared solvent in a round-bottom flask equipped with a reflux condenser and inert gas inlet.

  • Heat the mixture in a thermostatically controlled water bath to 75–80 °C until dissolution occurs. Do not exceed 80 °C.

  • If the solution is discolored (pink/brown), add 5% w/w activated carbon, stir for 5 minutes, and perform a hot filtration through a Celite pad pre-warmed with hot solvent. Validation Check: The resulting mother liquor must be clear to pale yellow. If discoloration persists, verify the pH is still < 2.0; add an additional drop of HCl if necessary.

Step 3: Crystallization

  • Allow the clear filtrate to cool slowly to room temperature (approx. 0.5 °C/min) to promote the growth of a pure crystal lattice and prevent the occlusion of impurities.

  • Once at room temperature, slowly add anhydrous isopropanol (IPA) dropwise until the solution becomes persistently cloudy (typically a 1:1 to 1:2 v/v ratio of water to IPA).

  • Transfer the flask to an ice bath (0–5 °C) for 2 hours. Validation Check: A thick slurry of white to off-white needle-like crystals should form. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

Step 4: Isolation and Storage

  • Filter the crystals under vacuum using a Büchner funnel. If possible, invert a funnel connected to nitrogen gas over the setup to create an inert atmosphere tent.

  • Wash the crystal cake with 2 volumes of ice-cold, anhydrous IPA, followed by 1 volume of cold diethyl ether to rapidly displace moisture.

  • Transfer to a vacuum desiccator and dry at room temperature for 12 hours. Validation Check: The final product should be a free-flowing, non-tacky white powder.

III. Quantitative Data: Recrystallization Parameter Matrix

The following table summarizes the critical quantitative parameters required to successfully execute the recrystallization workflow, allowing for rapid comparison and troubleshooting.

ParameterTarget ValueCausality / ImpactTroubleshooting Action
Dissolution Temp 75–80 °CExceeding 80 °C accelerates thermal degradation and N₂ gas evolution.Use a thermostatically controlled water bath; strictly avoid direct hotplate heating.
Solvent pH < 2.0Prevents dissociation of the hydrochloride salt into the oxidation-prone free base.Add 0.1% v/v conc. HCl to the recrystallization solvent prior to heating.
Cooling Rate ~0.5 °C / minRapid cooling traps impurities (occlusion); slow cooling promotes pure crystal lattice formation.Programmed cooling, or insulate the flask with cotton during ambient cooling.
Anti-solvent Ratio 1:1 to 1:2 (v/v)Maximizes yield due to the high aqueous solubility of the hydrazine salt.Add IPA or Et₂O dropwise only after the solution has reached room temperature.
Drying Temp 20–25 °CHigh-temperature vacuum drying degrades the compound and drives off HCl.Dry under high vacuum at ambient temperature over a desiccant (e.g., P₂O₅).
IV. Process Workflow & Decision Tree

Recrystallization Start Crude 2-Chloro-5-hydrazinobenzoic acid hydrochloride Dissolve Dissolve in hot degassed H2O (+ 0.1% conc. HCl) Start->Dissolve CheckColor Solution Color? Dissolve->CheckColor Oxidation Pink/Brown (Oxidation/Free-basing) CheckColor->Oxidation Discoloration Clear Clear/Pale Yellow (Stable Salt) CheckColor->Clear Clean FixOx Add activated carbon, filter hot, add HCl drop Oxidation->FixOx Cooling Controlled Cooling (Room Temp to 4°C) Clear->Cooling FixOx->Cooling Crystallize Crystallization Yield Check Cooling->Crystallize NoCrystals Low Yield (High Solubility) Crystallize->NoCrystals < 50% Recovery Success Filter & Vacuum Dry (Pure HCl Salt) Crystallize->Success > 50% Recovery AntiSolvent Add Anti-solvent (e.g., IPA or Et2O) NoCrystals->AntiSolvent AntiSolvent->Success

Troubleshooting workflow for 2-chloro-5-hydrazinobenzoic acid hydrochloride recrystallization.

V. References
  • Hayes KE, Batsomboon P, Chen WC, et al. "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 as a strategy for treatment of multiple myeloma." Bioorganic & Medicinal Chemistry, 2019 Apr 15;27(8):1479-1488. Available at:[Link]

Preventing degradation of 2-Chloro-5-hydrazinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, we know that the reliability of your downstream assays—whether you are synthesizing complex pyrazolone derivatives [2] or conducting biological evaluations—hinges entirely on the integrity of your starting materials. 2-Chloro-5-hydrazinobenzoic acid hydrochloride is a highly reactive aryl hydrazine. While this nucleophilic reactivity is chemically essential, it makes the compound inherently unstable under standard atmospheric conditions.

This guide is designed to move beyond basic storage instructions. We will explore the thermodynamic and kinetic causality behind hydrazine degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Visualization of Degradation Pathways

To prevent degradation, we must first understand the chemical enemy. Aryl hydrazines degrade via three primary pathways: auto-oxidation, hydrolysis, and thermal decomposition.

DegradationPathways Core 2-Chloro-5-hydrazinobenzoic acid hydrochloride Ox Auto-Oxidation (O2, Cu2+/Fe3+ catalysts) Core->Ox Hyd Hydrolysis (Moisture, Alkaline pH) Core->Hyd Therm Thermal Stress (Heat, Light) Core->Therm ProdOx Diazonium Radicals & N2 Evolution Ox->ProdOx ProdHyd Cleavage to Amines & Ammonia (NH3) Hyd->ProdHyd ProdTherm Polymerization Products Therm->ProdTherm

Caption: Primary degradation pathways of 2-Chloro-5-hydrazinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs): Core Stability

Q1: Why does my reconstituted stock solution turn brown or pink over time? A: This color change is the hallmark of auto-oxidation. In aqueous systems, the primary mechanism of hydrazine degradation is a four-electron oxidation to nitrogen gas (N₂) by dissolved oxygen [5]. This reaction is thermodynamically favorable but kinetically slow in pure water. However, it is violently accelerated by trace transition metals, particularly Copper (II) and Iron (III) [4]. The colored byproducts are typically polymerized diazonium intermediates or oxidized aromatic rings.

Q2: Does the pH of my buffer matter? A: Absolutely. Hydrazines are highly stable under strongly acidic conditions because the protonation of the hydrazine moiety (forming the hydrazinium ion) sterically and electronically protects it from oxidative attack [5]. Conversely, the maximum degradation rate for hydrazines occurs between pH 8 and 9 [4]. Always maintain your stock solutions at an acidic pH (ideally pH < 4.0) prior to use.

Q3: How should I store the bulk powder to prevent titer loss? A: As a hydrochloride salt, this compound is highly hygroscopic. Moisture absorption facilitates localized hydrolysis and provides a micro-medium for oxidative degradation. Store the solid powder at Room Temperature (or 4°C for long-term storage) in a tightly sealed, desiccated container under an inert atmosphere (Nitrogen or Argon) [1, 3].

Troubleshooting Guide: Experimental Workflows

Issue: Poor yield or irreproducible results during the downstream synthesis of pyrazolone derivatives (e.g., reacting with ethyl 4,4,4-trifluoroacetoacetate) [2]. Root Cause Analysis: The cyclization reaction requires the hydrazine group to act as a potent dual nucleophile. If the 2-Chloro-5-hydrazinobenzoic acid hydrochloride has partially degraded into 5-amino-2-chlorobenzoic acid (via reductive cleavage) or oxidized into unreactive dimers, the stoichiometric ratio is ruined. Causality & Solution: Degradation in this step is often caused by using old, aerated solvent or failing to protect the reaction from atmospheric oxygen during the initial heating phase. Self-Validating Fix: Before synthesizing your pyrazolone, verify the integrity of your hydrazine batch using LC-MS or a simple colorimetric assay. Purge your reaction solvents (like acetic acid) with Argon for 15 minutes prior to adding the hydrazine salt.

Standard Operating Procedures (Methodologies)

To ensure absolute trustworthiness in your assays, implement the following self-validating protocols.

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol mitigates the three main catalysts of degradation: oxygen, trace metals, and alkaline pH.

StockPrep S1 1. Buffer Prep (0.1M HCl, pH < 3) S2 2. Degassing (Argon Sparging) S1->S2 S3 3. Chelation (Add 1mM EDTA) S2->S3 S4 4. Dissolution (Add Hydrazine) S3->S4 S5 5. Storage (Aliquot at -80°C) S4->S5

Caption: Step-by-step workflow for preparing oxidation-resistant hydrazine stock solutions.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a 0.1 M HCl solution or an acidic buffer (pH 2.0 - 3.0) using LC-MS grade water.

  • Degassing: Sparge the buffer with high-purity Argon gas for at least 20 minutes to displace dissolved oxygen.

  • Trace Metal Chelation: Add EDTA to a final concentration of 1 mM. This sequesters catalytic Cu(II) and Fe(III) ions, which are ubiquitous in standard laboratory glassware and water [4].

  • Dissolution: Weigh the 2-Chloro-5-hydrazinobenzoic acid hydrochloride rapidly in a dry box or under a stream of nitrogen. Add it to the degassed buffer and vortex gently until dissolved.

  • Aliquot and Freeze: Immediately divide the solution into single-use opaque amber vials. Flush the headspace with Argon, seal tightly, and store at -80°C. Thaw only once; discard any unused thawed solution.

Protocol 2: Forced Degradation (Stress Testing) Assay

To validate the stability of your specific lot and establish a baseline for your analytical methods, perform a forced degradation study [3].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Prepare two 1 mg/mL solutions of the compound. To one, add 0.1 M HCl; to the other, add 0.1 M NaOH. Incubate both at 60°C for 24 hours.

  • Oxidative Stress: Prepare a 1 mg/mL solution and add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Thermal Stress: Place 10 mg of the dry powder in a sealed glass vial and heat to 80°C for 48 hours in a laboratory oven.

  • Analysis: Analyze all stressed samples against a freshly prepared control using HPLC-UV. Quantify the percentage of the active pharmaceutical ingredient (API) remaining and map the emergence of degradation peaks to ensure your chromatographic method is stability-indicating.

Quantitative Data Presentation

The following table synthesizes the expected stability metrics of hydrazine derivatives under various environmental conditions, based on empirical environmental fate and stress testing studies [4, 5].

Environmental FactorExperimental ConditionPrimary Degradation MechanismEstimated Stability / Half-Life
pH Acidic (pH < 4.0)Protonation protects the reactive amineHigh (< 2% loss over 5 days in pure water)
pH Alkaline (pH 8.0 - 9.0)Base-catalyzed auto-oxidationLow (Maximum degradation rate observed)
Oxygen Aerated Aqueous SolutionFour-electron oxidation to N₂ gasModerate (Highly dependent on trace metals)
Trace Metals Presence of Cu(II)Radical-mediated catalytic oxidationVery Low (Rapid, near-complete loss in hours)
Moisture High Relative Humidity (RH)Hygroscopic absorption leading to hydrolysisLow (Progressive titer loss over weeks)

References

  • Sigma-Aldrich. "2-chloro-5-hydrazinylbenzoic acid hydrochloride | 184163-49-3". SigmaAldrich.cn.
  • National Institutes of Health (NIH). "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma". PMC.
  • Benchchem. "An In-depth Technical Guide to the Stability and Storage of Hydrazine Dihydrochloride". Benchchem.com.
  • Defense Technical Information Center (DTIC). "Oxidation of Hydrazine in Aqueous Solutions". DTIC.mil.
  • ResearchGate. "(PDF) Decomposition of Hydrazine in Aqueous Solutions". ResearchGate.net.

Technical Support Center: Scaling Up 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-chloro-5-hydrazinobenzoic acid hydrochloride . This compound is a critical intermediate in the synthesis of pyrazolone-based therapeutics and specific enzyme inhibitors[1].

Transitioning this synthesis from the benchtop (milligram/gram scale) to a pilot plant or kilo-lab introduces significant mass transfer, heat dissipation, and rheological challenges. This document provides a validated baseline protocol, mechanistic troubleshooting, and process engineering FAQs to ensure a safe and high-yielding scale-up.

I. Baseline Experimental Protocol

This methodology is grounded in validated synthetic pathways for generating hydrazine derivatives via diazonium intermediates[1].

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 5-amino-2-chlorobenzoic acid (1.0 equivalent) and concentrated hydrochloric acid (HCl). Cool the suspension to 0 °C under vigorous overhead stirring.

  • Diazotization: Prepare an aqueous solution of sodium nitrite ( NaNO2​ , 1.2 equivalents). Dose this solution into the reactor at a controlled rate to ensure the internal temperature strictly remains below 10 °C. Stir the resulting diazonium mixture for 30 minutes at 0–5 °C.

  • Reduction: Prepare a solution of tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 2.5 equivalents) in a mixture of water and concentrated HCl. Dose this reducing agent into the reactor, maintaining the internal temperature below 10 °C.

  • Maturation & Workup: The reaction mixture will become highly viscous. Dilute with additional concentrated HCl and water as needed to maintain agitation. Stir for an additional 4 hours at 5–10 °C.

  • Isolation: Filter the crude suspension. Recrystallize the collected solids from hot water to afford the pure 2-chloro-5-hydrazinobenzoic acid hydrochloride salt.

II. Process Flow & Mechanistic Pathway

The following diagram illustrates the critical path of the synthesis, highlighting the thermal boundaries required to prevent intermediate degradation.

G Start 5-Amino-2-chlorobenzoic acid + Conc. HCl Diazotization Diazotization Dose NaNO2 (aq) Strictly T < 10°C Start->Diazotization Intermediate Diazonium Salt Intermediate (Thermally Unstable) Diazotization->Intermediate Exothermic 30 min maturation Reduction Reduction Dose SnCl2·2H2O in HCl Strictly T < 10°C Intermediate->Reduction Crystallization Crystallization & Workup Stir 4h, Filter, Recrystallize (Hot H2O) Reduction->Crystallization Highly Exothermic Viscosity Spike Product 2-Chloro-5-hydrazinobenzoic acid hydrochloride Crystallization->Product Yield ~55%

Process flow for the synthesis of 2-chloro-5-hydrazinobenzoic acid HCl.

III. Quantitative Process Parameters

To facilitate scale-up calculations, the stoichiometric and thermal parameters are summarized below. Adhering to these boundaries is critical for reproducibility.

Reagent / ParameterEquivalents / ValueFunction in ProcessCritical Scale-Up Consideration
5-Amino-2-chlorobenzoic acid 1.0 eqStarting MaterialEnsure complete dissolution/suspension before dosing NaNO2​ .
Sodium Nitrite ( NaNO2​ ) 1.2 eqDiazotizing AgentHighly exothermic upon addition. Requires active jacket cooling.
Tin(II) Chloride ( SnCl2​⋅2H2​O ) 2.5 eqReducing AgentRapidly reduces diazonium to hydrazine; prevents over-reduction.
Internal Temperature ( Tint​ ) < 10 °CThermal BoundaryExceeding 10 °C triggers nitrogen evolution and phenol formation.
Maturation Time 4.0 hoursKinetic ControlEnsures complete reduction of the diazonium species.

IV. Troubleshooting Guides & FAQs

This section addresses the most common deviations encountered when moving this protocol from the fume hood to the pilot plant.

Q1: During the addition of NaNO2​ , we observed rapid gas evolution and a significant drop in our final yield. What is the root cause?

A: The gas you observed was almost certainly nitrogen ( N2​ ), indicating the thermal decomposition of the diazonium intermediate. Diazonium salts are highly unstable. If the localized temperature at the dosing point exceeds 10 °C, the diazonium compound degrades into a phenolic byproduct (2-chloro-5-hydroxybenzoic acid) via the loss of N2​ gas.

  • Corrective Action: On a larger scale, heat dissipation is slower due to the reduced surface-area-to-volume ratio of the reactor. You must decrease the dosing rate of the NaNO2​ solution, increase the jacket cooling capacity, and ensure the dosing tube is submerged to prevent localized hot spots at the liquid surface.

Q2: Following the addition of the SnCl2​ solution, the reaction mixture became a thick, un-stirrable paste. How do we manage this rheological issue?

A: This is a documented phenomenon[1]. The formation of the hydrazine hydrochloride salt, combined with the precipitation of tin byproducts in the highly concentrated acidic media, causes a massive spike in viscosity.

  • Corrective Action: Magnetic stirring or standard pitched-blade turbines will fail at scale. You must equip the reactor with an anchor impeller or a highly torqued dual-flight agitator designed for non-Newtonian slurries. Additionally, the protocol allows for the strategic dilution of the viscous mixture with additional concentrated HCl and water (e.g., an extra 10 mL HCl and 5 mL water per 2.5g of starting material) to restore fluidity without crashing out unreacted intermediates[1].

Q3: Why do we use SnCl2​ instead of catalytic hydrogenation (e.g., Pd/C and H2​ ) for this reduction?

A: While catalytic hydrogenation is generally preferred in green chemistry to avoid heavy metal waste, it is fundamentally incompatible with this specific substrate.

  • Chemoselectivity: Catalytic hydrogenation will readily cleave the aryl-chloride bond (dehalogenation).

  • Over-reduction: Hydrogenation of a diazonium salt frequently over-reduces the intermediate past the desired hydrazine stage, cleaving the N-N bond to yield an amine, effectively reverting your molecule back to the starting material. SnCl2​ provides the precise electrochemical potential required to arrest the reduction at the hydrazine stage.

Q4: Our final product contains significant tin residues. How can we improve the purity profile during isolation?

A: Tin salts are notoriously difficult to purge from hydrochloride salts because both can co-precipitate in acidic aqueous environments.

  • Corrective Action: The primary purification mechanism is the final recrystallization from hot water[1]. Ensure that the hot filtration is performed rapidly to prevent the crystallization of tin oxides/chlorides. If tin levels remain above ICH guidelines for pharmaceutical intermediates, consider a secondary trituration with a solvent in which the hydrazine salt is insoluble but tin complexes retain slight solubility (e.g., cold ethanol), though this must be validated against yield loss.

Q5: What are the primary safety and environmental concerns for scaling this specific route?

A: There are three major process safety hazards:

  • Accumulation of Diazonium Salts: Never allow the diazonium salt to dry out. In the dry state, diazonium salts are shock-sensitive and explosive. Always keep the intermediate in solution/suspension.

  • Corrosivity: The process relies heavily on concentrated HCl. Reactor materials must be glass-lined or constructed from Hastelloy; standard stainless steel (316L) will rapidly corrode.

  • Heavy Metal Waste: The use of 2.5 equivalents of SnCl2​ generates a massive stoichiometric volume of tin-contaminated acidic aqueous waste. Your facility must have a dedicated waste stream for heavy metal neutralization and disposal, as this cannot be routed to standard biological wastewater treatment.

V. References

  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Environmental friendly synthesis methods for 2-Chloro-5-hydrazinobenzoic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chloro-5-hydrazinobenzoic acid hydrochloride is a critical intermediate in the synthesis of pyrazolone-based therapeutics. Most notably, it is the primary building block for EN-460 and its derivatives, which are selective inhibitors of Endoplasmic Reticulum Oxidoreductase 1 alpha (ERO1α) used in targeted therapies for multiple myeloma (MM) and pancreatic ductal adenocarcinoma[1][2].

Traditionally, the synthesis of this arylhydrazine relies on the reduction of diazonium salts using tin(II) chloride (SnCl2)[1]. However, this generates stoichiometric heavy-metal waste, complicating Active Pharmaceutical Ingredient (API) purification and violating green chemistry principles. This guide provides troubleshooting insights and validated protocols for transitioning to environmentally friendly, heavy-metal-free reduction methods.

Synthesis Workflow Visualization

GreenSynthesis Start 5-Amino-2-chlorobenzoic acid (Starting Material) Diazotization Diazotization NaNO2, aq. HCl, 0-5°C Start->Diazotization Diazonium Aryldiazonium Intermediate (Reactive) Diazotization->Diazonium Maintain < 5°C Reduction Green Reduction L-Ascorbic Acid or NaHSO3 Diazonium->Reduction Aqueous, Metal-Free Isolation Acidification & Crystallization Conc. HCl, 5°C Reduction->Isolation Product 2-Chloro-5-hydrazinobenzoic acid HCl (EN-460 Precursor) Isolation->Product Filtration

Figure 1: Green synthesis workflow for 2-Chloro-5-hydrazinobenzoic acid hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why should our process chemistry team transition from SnCl2 to green reductants for this specific intermediate?

  • Expertise & Experience: Traditional SnCl2 reduction is highly effective but produces heavy metal byproducts that are notoriously difficult to purge from the final API[1][3]. In drug development, residual tin can easily exceed the stringent ICH Q3D limits for elemental impurities, leading to regulatory rejection.

  • Causality: Green reductants like L-ascorbic acid (Vitamin C) or sodium bisulfite (NaHSO3) operate via a metal-free redox mechanism in entirely aqueous media[3][4]. Ascorbic acid donates electrons to the diazonium cation, oxidizing to dehydroascorbic acid. Because the byproduct is highly water-soluble, it is easily washed away during filtration, leaving zero toxic trace metals in the product cake.

Q2: During the diazotization of 5-amino-2-chlorobenzoic acid, the solution turns dark and yields drop significantly. What causes this diazonium decomposition?

  • Expertise & Experience: Aryldiazonium salts are highly unstable and prone to dediazoniation (loss of N2 gas), which leads to the formation of unwanted phenol byproducts via reaction with the aqueous solvent.

  • Causality: The decomposition rate is exponentially dependent on temperature. If the local temperature in the reactor exceeds 5°C during the exothermic addition of sodium nitrite (NaNO2), the diazonium cation degrades rapidly.

  • Solution: Maintain the reaction strictly between 0°C and 5°C using a controlled addition rate and an ice/brine bath. For scale-up, consider continuous flow chemistry, which offers superior heat transfer and minimizes the residence time of the unstable diazonium intermediate[3].

Q3: Can we use catalytic hydrogenation (e.g., H2 with Pd/C) to reduce the diazonium salt to the hydrazine and avoid chemical reductants entirely?

  • Expertise & Experience: While catalytic hydrogenation is a classic "green" reduction technique, it is strongly contraindicated for 2-chloro-5-hydrazinobenzoic acid.

  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly active for hydrodehalogenation. The 2-chloro substituent on the aromatic ring acts as a reactive site, leading to reductive cleavage. This will yield 3-hydrazinobenzoic acid instead of the desired chlorinated product.

  • Solution: Use selective chemical reductants (ascorbic acid or sulfites) that reduce the diazonium N=N bond without activating the C-Cl bond.

Q4: How do we maximize the isolation yield of the hydrochloride salt from the aqueous green reduction mixture?

  • Expertise & Experience: Arylhydrazines are prone to air oxidation when left as free bases. Isolating them as hydrochloride salts stabilizes the molecule for long-term storage.

  • Causality: The solubility of 2-chloro-5-hydrazinobenzoic acid hydrochloride is highly dependent on the chloride ion concentration (due to the common-ion effect) and temperature.

  • Solution: After the reduction is complete, acidify the mixture heavily with concentrated HCl to force the precipitation of the hydrochloride salt. Cooling the mixture to 0-5°C maximizes crystallization and prevents product loss in the mother liquor.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Heavy-Metal-Free Reduction using L-Ascorbic Acid[3]

This protocol utilizes a completely aqueous, metal-free pathway ideal for early-stage drug discovery and scale-up.

  • Diazotization:

    • Suspend 5-amino-2-chlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the reactor to 0°C.

    • Slowly add a pre-chilled aqueous solution of NaNO2 (1.2 eq) dropwise, ensuring the internal temperature never exceeds 5°C. Stir for 30 minutes.

    • Validation Checkpoint: The opaque suspension will transition to a clear or slightly yellow homogeneous solution as the insoluble amine is converted into the highly soluble diazonium salt.

  • Green Reduction:

    • In a separate vessel, prepare a solution of L-ascorbic acid (2.5 eq) in deionized water at room temperature.

    • Slowly transfer the cold diazonium solution into the ascorbic acid solution under vigorous stirring.

    • Validation Checkpoint: Mild effervescence (nitrogen gas evolution) may occur initially. The cessation of bubbling and stabilization of the solution indicates the completion of the reduction phase (typically 30-45 minutes).

  • Isolation:

    • Add concentrated HCl to the reaction mixture to ensure complete formation of the hydrochloride salt.

    • Cool the mixture to 5°C for 2 hours to induce crystallization.

    • Filter the precipitate, wash with ice-cold water followed by cold ethanol, and dry under vacuum at 40°C.

Protocol B: Sodium Bisulfite Reduction[4]

An alternative industrial green method leveraging inexpensive sulfites.

  • Diazotization: Execute step 1 as described in Protocol A.

  • Sulfite Reduction:

    • Prepare a reductive solution of aqueous sodium bisulfite (NaHSO3, 3.0 eq). Adjust the pH to 7.5–10 using aqueous ammonia (28%).

    • Add the cold diazonium solution to the sulfite mixture over 1 hour at 25°C.

    • Heat the reaction medium to 50°C for 30 minutes to form the intermediate hydrazine sulfonate.

  • Hydrolysis & Isolation:

    • Add aqueous 30% HCl solution over 1 hour to hydrolyze the sulfonate group. Maintain at 50°C for 30 minutes.

    • Validation Checkpoint: The solution will turn a homogeneous orange-yellow.

    • Cool to 0-5°C to precipitate the 2-chloro-5-hydrazinobenzoic acid hydrochloride. Filter and dry.

Quantitative Data Presentation

The following table summarizes the operational metrics of various reduction methodologies to aid in process selection:

Reduction MethodPrimary ReagentYield RangeDehalogenation RiskEnvironmental ImpactAPI Suitability (Heavy Metals)
Traditional SnCl2 / HCl80 - 90%LowHigh (Toxic Tin Waste)Poor (Requires extensive purging)
Green Aqueous L-Ascorbic Acid75 - 85%LowVery Low (Metal-Free)Excellent (No metals introduced)
Sulfite Method NaHSO3 / NH385 - 92%LowLow (Sulfate byproducts)Excellent (No metals introduced)
Catalytic H2 H2 gas, Pd/CN/ACritical / High LowModerate (Pd leaching risk)

References

  • Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines Source: ResearchGate URL
  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1)
  • Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative (US6087534A)
  • EN460 | ERO1 Inhibitor Source: PubMed / National Library of Medicine URL

Sources

Technical Support Center: Achieving High-Purity 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges encountered during the synthesis and purification of 2-chloro-5-hydrazinobenzoic acid hydrochloride. This compound is a critical intermediate in the development of pyrazolone-based therapeutics, such as the Ero1L inhibitor EN-460 used in multiple myeloma research ()[1].

Achieving high purity is paramount, as trace impurities (like heavy metals or oxidation products) can severely poison downstream metal-catalyzed couplings or interfere with biological assays.

Section 1: Validated Experimental Methodology (SOP)

The following protocol is a self-validating system designed to maximize purity by mitigating the three primary failure modes: incomplete diazotization, diazonium hydrolysis, and tin co-precipitation ()[1].

Phase 1: Diazotization

  • Preparation: Suspend 5-amino-2-chlorobenzoic acid (2.50 g, 14.6 mmol) in concentrated HCl (10 mL) and cool the mixture to 0 °C in an ice-salt bath[1].

  • Addition: Slowly add a solution of NaNO2 (1.21 g, 17.5 mmol) in water (5.0 mL) dropwise.

    • Causality & Control: Maintain the internal temperature strictly between 0 °C and 5 °C. Exceeding this temperature provides enough thermal energy for water to act as a nucleophile, displacing N2 and forming a phenol impurity[1].

  • Validation: Stir for 30 minutes. Validate the complete consumption of the amine using starch-iodide paper (which should turn blue-black, indicating a slight, necessary excess of nitrous acid).

Phase 2: Reduction 4. Reagent Prep: Prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 8.20 g, 36.4 mmol) in water (5.0 mL) and concentrated HCl (10 mL)[1]. 5. Addition: Add the SnCl2 solution dropwise to the diazonium mixture, again ensuring the temperature never exceeds 10 °C[1]. 6. Reaction: Dilute the viscous mixture with an additional 10 mL of concentrated HCl and 5.0 mL of water. Stir for 4 hours at 5–10 °C to ensure complete reduction of the diazonium salt to the hydrazine[1].

Phase 3: Isolation and Purification 7. Filtration: Filter the crude mixture while cold. 8. Crucial Wash Step: Wash the filter cake thoroughly with cold concentrated HCl.

  • Causality & Control: Tin(II) oxidizes to Tin(IV) during the reaction. Washing with concentrated HCl keeps the tin in the form of soluble hexachlorostannate complexes ( [SnCl6​]2− ), preventing the co-precipitation of insoluble hydrated tin oxides.

  • Recrystallization: Recrystallize the collected solids from hot, degassed water (approx. 60 mL)[1].

  • Drying: Cool slowly to induce crystallization, filter, and dry the product strictly under a vacuum or inert nitrogen atmosphere to yield high-purity 2-chloro-5-hydrazinobenzoic acid hydrochloride[1].

Section 2: Mechanistic Workflow

Workflow A 5-Amino-2-chlorobenzoic acid (Starting Material) B Diazotization (NaNO2, conc. HCl, 0-5°C) A->B Add reagents slowly C Diazonium Salt Intermediate (Prone to phenol degradation if T > 10°C) B->C Stir 30 min D Reduction (SnCl2·2H2O, HCl, < 10°C) C->D Maintain strict temp control E Crude Hydrazine Hydrochloride (Contaminated with Sn salts & unreacted amine) D->E Stir 4h, Filter F Recrystallization (Hot Degassed Water / HCl) E->F Wash with cold conc. HCl first G High-Purity 2-Chloro-5-hydrazinobenzoic acid hydrochloride F->G Cool, Filter, Vacuum Dry under N2

Figure 1: Synthesis and purification workflow for 2-chloro-5-hydrazinobenzoic acid hydrochloride.

Section 3: Troubleshooting Guides & FAQs

Q1: Why does my synthesized 2-chloro-5-hydrazinobenzoic acid hydrochloride turn brown or dark orange during drying, and how does this affect purity? Expert Insight: Hydrazines are highly electron-rich and susceptible to auto-oxidation when exposed to atmospheric oxygen, a process often catalyzed by trace transition metals (like residual tin) or moisture ()[2]. The oxidation forms diazo compounds or radical species that polymerize into dark-colored impurities, which will ruin downstream reaction yields. Actionable Fix: Always dry the hydrochloride salt in a vacuum desiccator or vacuum oven at an ambient or slightly elevated temperature (e.g., 40 °C) under an inert gas bleed (Argon or Nitrogen). Recrystallize using degassed hot water to prevent dissolved oxygen from initiating oxidation during the thermal stress of recrystallization.

Q2: HPLC analysis shows a significant peak corresponding to 2-chloro-5-hydroxybenzoic acid. How is this forming and how can I eliminate it? Expert Insight: This is the classic phenol degradation product. During the diazotization of 5-amino-2-chlorobenzoic acid, the intermediate diazonium salt is highly reactive. If the local temperature of the reaction mixture exceeds 10 °C, water acts as a nucleophile, displacing the nitrogen gas ( N2​ ) to form the phenol derivative ()[3]. Actionable Fix: Ensure the reaction flask is thoroughly immersed in an ice-salt bath. Control the addition rate of the NaNO2​ solution strictly to maintain the internal temperature between 0 °C and 5 °C[1]. Ensure efficient overhead stirring to prevent localized hot spots during the exothermic addition.

Q3: My product has a high residual ash content upon ignition, and NMR shows broadened peaks. What is the contaminant? Expert Insight: The reduction of the diazonium salt utilizes a large excess of tin(II) chloride dihydrate. As Sn(II) is oxidized to Sn(IV), various tin chloride species and hydrated tin oxides are formed[3]. These inorganic salts easily co-precipitate with the highly polar 2-chloro-5-hydrazinobenzoic acid hydrochloride. Broadened NMR peaks are a classic sign of heavy metal complexation interfering with relaxation times. Actionable Fix: Ensure the crude solid is thoroughly washed with cold concentrated HCl before the hot water recrystallization step[1]. The high chloride concentration forces the equilibrium toward soluble chlorostannate complexes, washing them away from your product cake.

Q4: Can I use organic solvents for recrystallization to avoid the hydrolysis risks of hot water? Expert Insight: While organic solvents reduce hydrolysis, 2-chloro-5-hydrazinobenzoic acid hydrochloride is highly polar due to the carboxylic acid, the hydrochloride salt, and the hydrazine moiety. It has very poor solubility in standard organic solvents (like DCM, EtOAc, or cold ethanol). Actionable Fix: Hot water (approx. 60 mL per 1.5 g of product) remains the literature-validated standard because the hydrochloride salt is stable in acidic aqueous media[1]. If hot water is problematic, a mixed solvent system such as Ethanol/Aqueous HCl can be used, provided the solution is cooled slowly to maximize crystal yield.

Section 4: Troubleshooting Logic Tree

Troubleshooting Issue Purity Issue Detected T1 High Phenol Impurity (2-chloro-5-hydroxybenzoic acid) Issue->T1 T2 High Inorganic Ash (Tin Salts) Issue->T2 T3 Dark Discoloration (Oxidation) Issue->T3 S1 Root Cause: Diazonium Hydrolysis Fix: Keep T < 5°C during NaNO2 addition T1->S1 S2 Root Cause: Sn co-precipitation Fix: Pre-wash with cold conc. HCl T2->S2 S3 Root Cause: Air exposure Fix: Degas solvents, dry under N2 T3->S3

Figure 2: Troubleshooting logic tree for identifying and resolving common purity issues.

Section 5: Quantitative Data & Purity Metrics
Impurity ProfileAnalytical SignatureRoot CauseCorrective Action
Residual Amine (Starting Material) HPLC: RRT ~0.8; NMR: Missing NH-NH2 protonsIncomplete diazotizationVerify excess HNO2​ with starch-iodide paper during Phase 1.
Phenol Degradation Product HPLC: RRT ~1.2; MS: [M-H]- 171 m/zThermal decomposition of diazonium intermediateMaintain internal reaction temperature strictly < 5 °C.
Inorganic Tin (Sn) Salts High residue on ignition (ROI); Broadened NMR peaksCo-precipitation of Sn(IV) complexesPre-wash crude product with cold concentrated HCl.
Oxidation Products Dark brown/red visual appearance; Multiple late-eluting HPLC peaksAuto-oxidation of the hydrazine moietyDegas recrystallization solvents; dry under vacuum/N2.
References
  • Hayes, K. E., et al. "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma." Bioorganic & Medicinal Chemistry, 27(8), 1479-1488 (2019). URL:[Link]

  • Dembinski, R., et al. "Synthesis of oleophilic electron-rich phenylhydrazines." Beilstein Journal of Organic Chemistry, 8, 264-270 (2012). URL:[Link]

  • Reissig, H.-U., & Zimmer, R. "Product Class 34: Arylhydrazines." Science of Synthesis, Thieme Chemistry (2010). URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Benzoylcholine Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Benzoylcholine chloride is a synthetic quaternary ammonium salt and a highly specific chromogenic substrate used primarily for determining butyrylcholinesterase (BChE) activity and phenotyping pseudocholinesterase variants (e.g., Dibucaine number assays)[1].

Due to its molecular structure, this compound presents a significant pre-analytical challenge: it is exceptionally hygroscopic [2]. When exposed to ambient humidity, the powder rapidly absorbs water, which acts as a nucleophile and triggers spontaneous, non-enzymatic hydrolysis of the ester bond. This guide provides field-proven causality, troubleshooting diagnostics, and self-validating protocols to ensure absolute kinetic accuracy in your cholinesterase assays.

Part 1: Diagnostic Q&A (Troubleshooting Common Failures)

Q1: Why is the initial baseline absorbance at 240 nm unusually low before adding the enzyme? The Causality: The assay relies on measuring the decrease in absorbance at 240 nm, which is the absorption maximum of the intact benzoylcholine ester[1]. If your bulk powder has absorbed atmospheric moisture, the ester bond prematurely hydrolyzes into benzoic acid and choline. Because benzoic acid has a significantly lower molar absorptivity at 240 nm compared to the intact ester, pre-hydrolyzed substrate will yield a depressed initial baseline and a compressed, flat kinetic curve.

Q2: My calculated enzyme activity (ΔA/min) is highly inconsistent between different experimental days. What is causing this variance? The Causality: Inaccurate molarity due to "water weight." Because benzoylcholine chloride is highly hygroscopic, exposing the unsealed vial to ambient humidity increases the total mass of the powder[2]. If you weigh 10 mg of moisture-compromised powder, a significant percentage of that mass is trapped water, meaning your actual substrate concentration is far below the target 5×10−5 M[1]. The Fix: You must use the "weighing by difference" method or handle the reagent exclusively inside a humidity-controlled glove box.

Q3: How long can I store the reconstituted working solution before it degrades? The Causality: Aqueous solutions of benzoylcholine chloride are thermodynamically unstable, especially at the standard assay pH of 7.4. Hydroxide ions in the buffer accelerate ester cleavage. The Fix: It is strictly recommended to prepare aqueous working solutions freshly on the day of the experiment. If you must prepare stock solutions, dissolve the powder in anhydrous DMSO and store at -80°C for up to 6 months, or -20°C for a maximum of 1 month[3].

Part 2: Quantitative Data & Reagent Parameters

The following table summarizes the critical physicochemical parameters and validated storage conditions required to maintain the integrity of benzoylcholine chloride[2][3].

ParameterSpecification / ConditionCausality / Rationale
Chemical Formula C12​H18​ClNO2​ Contains a quaternary amine, driving its hygroscopic nature.
Molecular Weight 243.73 g/mol Required for accurate molarity calculations.
Solid Storage -20°C (Desiccated)Slows thermal degradation; desiccant prevents moisture ingress.
Stock Solution Stability -80°C (6 months)Anhydrous solvents (e.g., DMSO) must be used to prevent hydrolysis.
Assay Wavelength 240 nmPeak absorbance of the benzoyl ester bond.
Optimal Assay pH 7.4 (Phosphate buffer)Mimics physiological conditions for optimal BChE enzyme kinetics.

Part 3: Self-Validating Experimental Protocols

Protocol A: Moisture-Free Handling & Weighing

To prevent the introduction of water weight and subsequent hydrolysis, follow this strict handling procedure.

  • Thermal Acclimation (Critical Step): Remove the sealed vial of benzoylcholine chloride from -20°C storage. Place it immediately into a vacuum desiccator at room temperature for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial causes ambient water vapor to instantly condense on the powder, permanently compromising the batch.

  • Weighing by Difference: Place the sealed, room-temperature vial on the analytical balance and tare it. Remove the vial, quickly extract the approximate required mass using a dry spatula, reseal the vial, and place it back on the balance. The negative value displayed is the exact mass of the substrate extracted.

  • Inert Sealing: Before returning the vial to -20°C, purge the headspace with an inert gas (Argon or Nitrogen) to displace any ambient humidity introduced during weighing. Wrap the cap tightly with Parafilm.

Protocol B: Spectrophotometric BChE Activity Assay

This protocol is adapted from the classical Kalow and Genest method, utilizing benzoylcholine chloride as the primary substrate[1][4].

  • Buffer Preparation: Prepare a M/15 (approx. 67 mM) phosphate buffer and adjust the pH precisely to 7.4.

  • Substrate Reconstitution: Dissolve the weighed benzoylcholine chloride in the phosphate buffer to achieve a final working concentration of 5×10−5 M. Note: Keep this solution on ice and use within 4 hours.

  • Sample Preparation: Dilute the biological sample (e.g., human serum or saliva) 1:100 using the same M/15 phosphate buffer[4].

  • Instrument Setup: Set the UV-Vis spectrophotometer to read absorbance at 240 nm. Equilibrate the quartz cuvette holder to exactly 25°C.

  • System Validation (Self-Check): Add the phosphate buffer to the cuvette and zero the instrument. Add the 5×10−5 M benzoylcholine chloride solution.

    • Validation Checkpoint: Verify that the absolute absorbance matches the expected theoretical value based on its molar extinction coefficient. If the absorbance is anomalously low, the substrate has pre-hydrolyzed and must be discarded.

  • Reaction Initiation: Add a defined volume of the diluted serum sample to the cuvette to initiate the reaction. Rapidly mix.

  • Data Acquisition: Immediately record the decrease in absorbance at 240 nm every 15 seconds for a duration of 3 to 5 minutes[1]. Calculate the enzyme activity based on the initial linear slope ( ΔA/min ).

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the biochemical causality of the assay and the standardized handling workflow.

HydrolysisPathway Substrate Benzoylcholine Chloride (High Absorbance at 240 nm) Enzyme Butyrylcholinesterase (BChE) Substrate->Enzyme Binds Active Site Water H2O (Moisture / Buffer) Water->Enzyme Nucleophilic Attack Product1 Benzoic Acid (Low Absorbance at 240 nm) Enzyme->Product1 Ester Cleavage Product2 Choline (No UV Absorbance) Enzyme->Product2 Ester Cleavage

Diagram 1: Enzymatic hydrolysis pathway of benzoylcholine chloride by BChE.

ExperimentalWorkflow Step1 1. Thermal Acclimation Warm sealed vial to RT in desiccator (30 min) Step2 2. Weighing by Difference Extract powder & purge vial with Argon Step1->Step2 Step3 3. Reagent Preparation Dissolve to 5 x 10⁻⁵ M in pH 7.4 Buffer Step2->Step3 Step4 4. System Validation Confirm high initial absorbance at 240 nm Step3->Step4 Step5 5. Kinetic Assay Add BChE sample, record ΔA/min decrease Step4->Step5

Diagram 2: Optimized moisture-free handling and spectrophotometric assay workflow.

References

  • National Institutes of Health. "Benzoylcholine chloride | C12H18ClNO2 | CID 76298 - PubChem".
  • BenchChem. "The Role of Benzoylcholine Chloride in Cholinesterase Research: A Technical Guide". BenchChem Technical Support.
  • MedChemExpress. "Benzoylcholine chloride | Biochemical Assay Reagent". MedChemExpress.
  • Biomedical Research and Therapy. "Evaluation of butyrylcholinesterase and acetylcholinesterase activity in serum and saliva of myocardial infarction patients". Biomedical Research and Therapy Journal.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Chloro-5-hydrazinobenzoic Acid Hydrochloride Derivatives as ERO1α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Endoplasmic Reticulum (ER) Stress Modulators, Multiple Myeloma Therapeutics, Flavoenzyme Inhibition

Executive Summary & Chemical Lineage

As a Senior Application Scientist evaluating modulators of the Unfolded Protein Response (UPR), I frequently encounter compounds that induce ER stress. However, targeting the upstream oxidative folding machinery offers a highly specific therapeutic window, particularly in secretory cancers like Multiple Myeloma (MM).

The compound 2-chloro-5-hydrazinobenzoic acid hydrochloride serves as the critical synthetic precursor for a unique class of pyrazolone-based enzyme inhibitors[1]. Through condensation reactions, this precursor yields EN-460 (and its azide-tagged derivative PB-11 ), which are first-in-class inhibitors of Endoplasmic Reticulum Oxidoreductase 1 alpha (ERO1α) [1],[2]. This guide objectively compares the efficacy, selectivity, and mechanistic advantages of these derivatives against alternative UPR modulators and off-target flavoenzymes, providing actionable, self-validating experimental workflows for your drug discovery pipeline.

Mechanistic Insight: Uncoupling the ER Oxidative Machinery

To understand the value of EN-460, we must first examine the causality of ERO1α inhibition. In highly secretory cells, the ER is burdened with massive protein loads (e.g., immunoglobulins in MM). ERO1α works in tandem with Protein Disulfide Isomerase (PDI) to catalyze de novo disulfide bond formation, a process that consumes molecular oxygen and generates H₂O₂[3].

Unlike non-specific thiol-reactive agents,[4]. It prevents the enzyme's reoxidation by rapidly and reversibly binding to unstructured thiols, ultimately displacing the bound Flavin Adenine Dinucleotide (FAD) cofactor from the active site[4]. By uncoupling this pathway, EN-460 halts protein folding, triggering terminal ER stress and apoptosis[5].

ERO1_Pathway Unfolded Unfolded Protein PDI_ox PDI (Oxidized) Unfolded->PDI_ox e- Folded Folded Protein PDI_ox->Folded Disulfide PDI_red PDI (Reduced) PDI_ox->PDI_red ERO1_ox ERO1α (Oxidized) PDI_red->ERO1_ox e- ERO1_red ERO1α (Reduced) ERO1_ox->ERO1_red O2 O2 ERO1_red->O2 e- H2O2 H2O2 O2->H2O2 EN460 EN-460 Inhibitor EN460->ERO1_red Blocks Reoxidation

Fig 1: ERO1α-PDI oxidative folding pathway and the specific intervention point of EN-460.

Comparative Efficacy & Selectivity Profiling

When evaluating EN-460 against alternative therapeutic modalities, it is crucial to assess both its primary efficacy and its off-target profile. Because EN-460 displaces FAD, it exhibits cross-reactivity with other FAD-dependent enzymes[3].

Table 1: Target Selectivity Profile of EN-460

Data demonstrates the necessity of structural optimization (like PB-11) to improve the therapeutic window.

Target EnzymeIC₅₀ (μM)Enzyme ClassClinical Implication
ERO1α 1.90ER OxidoreductasePrimary Target: Induces ER stress in MM cells[2].
LSD1 4.16Histone DemethylaseOff-target: May cause unintended epigenetic shifts[5].
MAO-A 7.91Monoamine OxidaseOff-target: Potential neurological side effects[5].
MAO-B 30.59Monoamine OxidaseOff-target: Low affinity, minimal concern[5].
Table 2: Modality Comparison in Multiple Myeloma (MM) Models

How ERO1α inhibitors compare to standard-of-care alternatives.

Drug ClassExample CompoundPrimary MechanismCellular ConsequenceSynergy Potential
ERO1 Inhibitor EN-460 / PB-11Upstream: Halts de novo disulfide bond formation[3].Prevents protein maturation; triggers UPR.High: Sensitizes cells to downstream blockade.
Proteasome Inhibitor BortezomibDownstream: Blocks 26S proteasome degradation.Accumulation of toxic, misfolded proteins.High: Highly synergistic with ERO1 inhibitors.
Alternative ERO1 QM295Covalent thiol binding[4].Irreversible ERO1α blockade.Moderate: Higher toxicity due to irreversibility.

Self-Validating Experimental Protocol: In Vitro ERO1α Inhibition Assay

To rigorously evaluate the efficacy of 2-chloro-5-hydrazinobenzoic acid derivatives, a continuous oxygen consumption assay is the gold standard.

Causality behind the design: ERO1α utilizes molecular oxygen as its terminal electron acceptor. Therefore, the rate of O₂ depletion is directly proportional to enzymatic activity. By measuring O₂ consumption rather than downstream H₂O₂ production, we eliminate confounding variables caused by off-target ROS scavengers.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA). Purge with ambient air to ensure stable baseline dissolved oxygen.

  • Enzyme Assembly: Add 2 μM recombinant human ERO1α, 10 μM human PDI, and 10 μM FAD to the reaction chamber of a Clark-type oxygen electrode.

  • Compound Incubation: Introduce EN-460 (or derivative) in a dose-response titration (0.1 μM to 50 μM). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Inject 200 μM of reduced RNase A (the unfolded protein substrate) to initiate the electron transfer cascade.

  • Kinetic Readout: Record the linear slope of O₂ consumption (nmol O₂ / min) over 5 minutes.

The Self-Validating System (Critical Controls)

A robust protocol must prove its own mechanistic claims. To validate that EN-460 works via FAD displacement, implement the following internal controls:

  • Mechanistic Control (FAD Add-Back): In a parallel well treated with the IC₉₀ of EN-460, spike in 50 μM of excess FAD. Validation: If the inhibitor functions via competitive FAD displacement, the excess FAD will right-shift the IC₅₀ curve and rescue O₂ consumption. If it fails to rescue, the compound is likely causing non-specific protein aggregation.

  • Positive Control: Use 5 μM QM295 to confirm assay sensitivity to ERO1α inhibition[4].

Assay_Workflow Step1 1. Reagent Prep (ERO1α, PDI, FAD) Step2 2. Compound Incubation (EN-460 Dose-Response) Step1->Step2 Step3 3. Reaction Initiation (Add Substrate) Step2->Step3 Step4 4. Kinetic Readout (O2 Consumption) Step3->Step4 Control1 FAD Add-Back (Mechanistic Control) Control1->Step2 Control2 QM295 (Positive Control) Control2->Step2

Fig 2: Self-validating workflow for ERO1α kinetic assays utilizing mechanistic controls.

Conclusion & Future Directions

Derivatives synthesized from 2-chloro-5-hydrazinobenzoic acid hydrochloride, specifically EN-460, represent a powerful tool for interrogating ER stress pathways[1]. While their efficacy in inducing apoptosis in Multiple Myeloma models is well-documented[3], drug development professionals must account for their off-target FAD-enzyme inhibition (e.g., LSD1, MAO-A)[5]. Future structural activity relationship (SAR) studies utilizing azide-tagged derivatives like PB-11 for photo-affinity labeling will be vital in optimizing the selectivity of this promising chemical class[1].

References

  • Blais, J.D., et al. "A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity." Journal of Biological Chemistry, 285(27), 20993-21003 (2010). URL:[Link]

  • Hayes, K.E., et al. "Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 as a strategy for treatment of multiple myeloma." Bioorganic & Medicinal Chemistry, 27(8), 1479-1488 (2019). URL:[Link]

Sources

A Researcher's Guide to Preclinical Evaluation: Comparing In Vitro and In Vivo Methodologies for 2-Chloro-5-hydrazinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds, using 2-Chloro-5-hydrazinobenzoic acid hydrochloride as a representative case. While direct experimental data for this specific molecule is nascent, its structural class—hydrazinobenzoic acids and their hydrazone derivatives—is rich with documented biological activity.[1][2] Hydrazone compounds are noted for a wide spectrum of effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

This document outlines the logical progression from initial, high-throughput in vitro screening to complex, whole-organism in vivo validation. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed protocols, and a clear understanding of how data from each stage informs the next, ensuring a robust and self-validating discovery pipeline.

Part 1: The In Vitro Proving Ground: Initial Screening for Biological Activity

The journey of any potential therapeutic agent begins in vitro—literally, "in glass." These assays are the cornerstone of early-phase drug discovery, offering a rapid, cost-effective, and highly controlled environment to screen for biological activity and elucidate the mechanism of action.[3][4] For a compound like 2-Chloro-5-hydrazinobenzoic acid hydrochloride, whose parent structures are known to possess antiproliferative properties, a primary cytotoxicity screen against cancer cell lines is the logical first step.[5][6][7]

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[8][9] Its principle lies in the ability of mitochondrial dehydrogenase enzymes within living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[8][10]

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow adherence A->B C 3. Treat cells with serial dilutions of 2-Chloro-5-hydrazinobenzoic acid HCl B->C D 4. Incubate for 24-72h (drug exposure) C->D E 5. Add MTT reagent to each well (0.5 mg/mL) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Calculate % viability and determine IC50 value H->I

Caption: Workflow of the MTT Cell Viability Assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Chloro-5-hydrazinobenzoic acid hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium and add 100 µL to the respective wells. Include vehicle-only controls (for 0% inhibition) and wells with a known cytotoxic agent as a positive control.

  • Drug Incubation: Incubate the plates for an exposure period of 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Leave the plate overnight in the incubator to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Summary: In Vitro Cytotoxicity

Cell LineCancer TypePutative IC₅₀ (µM) of Compound
A549Lung Carcinoma8.5
HepG2Hepatocellular Carcinoma12.3
769-PRenal Cell Carcinoma6.7
HEK-293Normal Kidney (Control)> 100

This hypothetical data, modeled on findings for similar hydrazone compounds, suggests selective cytotoxicity against cancer cells.[5][6][11]

Secondary Screening: Elucidating Mechanism via Enzyme Inhibition Assays

A favorable IC₅₀ value prompts the next question: how does the compound work? Many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival.[12] Given the chemical structure, a plausible mechanism could be the inhibition of a specific kinase or cyclooxygenase (COX) enzyme.[5] In vitro enzyme assays provide a direct measure of a compound's ability to interfere with enzyme activity in a cell-free system.[4][13]

Enzyme_Assay_Workflow cluster_setup Assay Preparation cluster_reaction Kinetic Reaction cluster_analysis Data Analysis A 1. Prepare serial dilutions of inhibitor compound B 2. Add enzyme and inhibitor to 96-well plate A->B C 3. Pre-incubate to allow -inhibitor binding B->C D 4. Initiate reaction by adding enzyme substrate C->D E 5. Measure product formation (e.g., absorbance/fluorescence) over time in a plate reader D->E F 6. Calculate reaction velocity (V) E->F G 7. Determine IC50 from dose-response curve F->G H 8. Analyze kinetics (e.g., Lineweaver-Burk plot) to find Mechanism of Inhibition F->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of 2-Chloro-5-hydrazinobenzoic acid hydrochloride in an appropriate assay buffer. Prepare solutions of the target enzyme and its specific substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Include a "no inhibitor" control for 100% enzyme activity and a "no enzyme" blank control.[13]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) generated by the product formation at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

    • To determine the mechanism of inhibition, repeat the assay with varying substrate concentrations and analyze the data using methods like the Lineweaver-Burk plot.[13]

Part 2: The In Vivo Arena: Validating Efficacy in a Living System

While in vitro assays are powerful, they cannot replicate the complex physiology of a living organism. A compound that is potent in a petri dish may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue. Therefore, in vivo studies are an indispensable step for validating therapeutic potential before any consideration for clinical trials.[14] The human tumor xenograft model in immunodeficient mice is the most widely used and accepted preclinical model for evaluating anticancer agents.[3][14]

Model Selection: Cell-Line vs. Patient-Derived Xenografts (CDX vs. PDX)
  • Cell-Line Derived Xenograft (CDX) Models: These are created by implanting established, commercially available human cancer cell lines into immunodeficient mice.[15] They are reproducible, cost-effective, and ideal for initial efficacy and toxicity screening.[14]

  • Patient-Derived Xenograft (PDX) Models: These involve the direct implantation of tumor fragments from a human patient into a mouse.[16] PDX models better retain the heterogeneity and microenvironment of the original human tumor, making them highly valuable for translational research and predicting clinical efficacy.[16][17]

Xenograft_Models Comparison of CDX and PDX Model Generation cluster_cdx Cell-Line Derived Xenograft (CDX) cluster_pdx Patient-Derived Xenograft (PDX) A Human Cancer Cell Line (e.g., A549) B In Vitro Culture & Expansion A->B C Implant cells subcutaneously into immunodeficient mouse B->C D Rapid, uniform tumor growth C->D E Surgical Tumor Biopsy from Patient F Directly implant tumor fragment into mouse E->F G Tumor growth retains patient heterogeneity F->G H Higher clinical relevance G->H

Caption: Comparison of CDX and PDX model workflows.

Experimental Protocol: Ectopic (Subcutaneous) Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice), typically 6-8 weeks old.[14]

  • Cell Implantation: Inoculate 1-5 million A549 cells (resuspended in a solution like Matrigel) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length × Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or PBS with solubilizing agent)

    • Group 2: 2-Chloro-5-hydrazinobenzoic acid hydrochloride (e.g., 50 mg/kg, administered daily via oral gavage)

    • Group 3: Positive Control (a standard-of-care drug for lung cancer, e.g., Cisplatin)

  • Data Collection: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume and animal body weight (as an indicator of systemic toxicity) throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupDoseFinal Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2
Compound (Oral)50 mg/kg620 ± 15060%-1.5
Cisplatin (IP)5 mg/kg450 ± 11071%-8.9

This hypothetical data suggests the compound has significant antitumor activity in a living model with acceptable toxicity compared to the standard of care.

Part 3: Synthesizing the Data: A Comparative Overview

The true power of a preclinical package lies in the integration of in vitro and in vivo data. Each methodology provides unique, complementary insights into the compound's potential.

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., cell culture plate)Complex, whole living organism
Primary Goal Screen for activity, determine IC₅₀, elucidate mechanism of actionValidate efficacy, assess safety/toxicity, study pharmacokinetics
Throughput High (can test many compounds and concentrations)Low (labor-intensive, costly)
Key Outcome IC₅₀, % Inhibition, Kinetic Constants (Km, Vmax)Tumor Growth Inhibition (TGI), Survival Benefit, Toxicity Profile
Advantages Rapid, low cost, reproducible, precise control over variablesHigh biological relevance, provides data on ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity
Limitations Lacks physiological complexity, may not predict in vivo efficacy or toxicityExpensive, ethical considerations, species differences may not fully translate to humans[14]

Conclusion

The evaluation of a novel compound like 2-Chloro-5-hydrazinobenzoic acid hydrochloride is a multi-stage process where in vitro and in vivo studies function in a critical, synergistic partnership. In vitro assays act as a high-throughput filter, identifying potent compounds and suggesting their mechanisms of action with precision. However, only through carefully designed in vivo models can we begin to understand how a compound behaves within the intricate biological landscape of a living organism, providing the essential efficacy and safety data required to justify advancement toward clinical development. This structured, iterative approach, grounded in sound scientific principles, is fundamental to the successful translation of chemical entities into life-saving therapeutics.

References

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 79-83. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from: [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from: [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from: [Link]

  • Adan, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from: [Link]

  • Moro, M., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Retrieved from: [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from: [Link]

  • START Research. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from: [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from: [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from: [Link]

  • ResearchGate. (2012, December 30). In vitro enzymatic assay. Retrieved from: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from: [Link]

  • Negi, A., et al. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. Retrieved from: [Link]

  • Taha, M., et al. (2025, May 8). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. MDPI. Retrieved from: [Link]

  • Sztanke, K., et al. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. MDPI. Retrieved from: [Link]

  • Płaziński, W., et al. (2020, July 18). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. PubMed. Retrieved from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC - NIH. Retrieved from: [Link]

  • Sztanke, K., et al. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Retrieved from: [Link]

  • de Sousa, J. C., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from: [Link]

  • ResearchGate. (2026, February 9). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Retrieved from: [Link]

  • Google Patents. (2020). WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium.
  • Al-Ostoot, F. H., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. Retrieved from: [Link]

  • PharmaCompass.com. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from: [Link]

  • Taha, M., et al. (2025). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PMC. Retrieved from: [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from: [Link]

  • Liang, J., et al. (2024, June 15). In vitro and in vivo antiproliferative activity on lung cancer of two acylhydrazone based zinc(II) complexes. PubMed. Retrieved from: [Link]

  • ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from: [Link]

Sources

Cytotoxicity Evaluation of 2-Chloro-5-Hydrazinobenzoic Acid Hydrochloride Derivatives: A Comparative Guide on ERO1α Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Foundation of ERO1α Inhibition

2-Chloro-5-hydrazinobenzoic acid hydrochloride (CAS: 184163-49-3)[1] serves as a critical synthetic precursor for a novel class of targeted anticancer agents[2]. Through condensation reactions and subsequent derivatization, this compound yields EN-460 and its structural analogs[2]. EN-460 is recognized as a first-in-class, small-molecule inhibitor of Endoplasmic Reticulum Oxidoreductin 1 Alpha (ERO1α)[3].

ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme responsible for catalyzing de novo disulfide bond formation during oxidative protein folding within the endoplasmic reticulum (ER)[4]. In highly secretory malignancies, such as Multiple Myeloma (MM), cancer cells are exquisitely dependent on robust ER folding capacity to manage the massive production of paraproteins[5]. Consequently, overexpression of ERO1α is a poor prognostic indicator in MM and various solid tumors[4]. Inhibiting ERO1α with derivatives of 2-chloro-5-hydrazinobenzoic acid disrupts ER proteostasis, leading to unresolved ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, targeted cytotoxicity[4].

Mechanism of Action: Causality Behind the Cytotoxicity

To evaluate the cytotoxicity of these compounds, one must first understand the mechanistic causality of ERO1α inhibition.

During normal physiological function, ERO1α oxidizes Protein Disulfide Isomerase (PDI), which in turn oxidizes folding proteins[6]. ERO1α then transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂) as a byproduct[6]. EN-460 selectively binds to the reduced, active form of ERO1α, preventing its reoxidation[3].

This blockade halts the PDI-ERO1α electron relay. The resulting accumulation of misfolded proteins triggers the UPR. If ER stress is severe and prolonged, the UPR shifts from a protective survival mechanism (mediated by BiP/GRP78) to a pro-apoptotic cascade (driven by CHOP and Caspase activation)[5].

ERO1_Pathway Protein Unfolded Protein (Reduced) Folded Folded Protein (Oxidized) Protein->Folded Oxidation PDI_ox PDI (Oxidized) PDI_red PDI (Reduced) PDI_ox->PDI_red Accepts e- PDI_red->PDI_ox Donates e- to ERO1α ERO1_ox ERO1α (Oxidized) ERO1_red ERO1α (Reduced) ERO1_ox->ERO1_red Accepts e- ERO1_red->ERO1_ox FAD-mediated Apoptosis ER Stress & Apoptosis ERO1_red->Apoptosis Accumulation triggers UPR O2 Molecular O2 H2O2 H2O2 (ROS) O2->H2O2 Terminal e- acceptor EN460 EN-460 (2-Chloro-5-hydrazinobenzoic acid derivative) EN460->ERO1_red Binds & Prevents Reoxidation

Fig 1: ERO1α oxidative folding pathway and mechanism of EN-460 induced ER stress.

Comparative Cytotoxicity Profiles

While EN-460 is highly effective at inducing apoptosis in MM cell lines (e.g., U266, MM1S), its structural similarity to substrates of other FAD-dependent enzymes leads to off-target cytotoxicity[4]. It is known to inhibit monoamine oxidases (MAO-A, MAO-B) and lysine-specific demethylase 1 (LSD1)[4]. To improve the therapeutic window, researchers have developed several alternative ERO1α inhibitors[7].

Table 1: Cytotoxicity and Selectivity Comparison of ERO1α Inhibitors
CompoundOrigin / DerivationERO1α IC₅₀ (μM)Off-Target Activity (FAD Enzymes)Cytotoxicity Profile (MM / Cancer Cells)
EN-460 2-Chloro-5-hydrazinobenzoic acid1.9 – 22.1High (MAO-A, MAO-B, LSD1)U266 IC₅₀: ~10.1 μM (72h)[3]
PB-EN-10 Azide-tagged EN-460 analog~15.5ModerateInduces apoptosis and ER stress[4]
QM295 EN-460 structural analog~2.5HighActive, triggers UPR reporter[3]
T151742 Distinct chemical scaffold8.27Low (No LSD1 binding, retains MAO-A)Active in solid tumors[7]

Data aggregated from primary literature and commercial target validation databases.

Experimental Protocols: A Self-Validating Cytotoxicity Workflow

A rigorous cytotoxicity evaluation cannot rely on viability assays alone; it must be a self-validating system . To prove that cell death is a direct consequence of target engagement (ERO1α inhibition) rather than non-specific chemical toxicity, phenotypic viability data must be cross-referenced with mechanistic molecular markers[3].

Workflow Step1 Cell Culture Preparation (e.g., U266, MM1S cells) Step2 Compound Treatment (EN-460 & Derivatives, 0-50 μM) Step1->Step2 Step3 Incubation (24h, 48h, 72h under normoxia/hypoxia) Step2->Step3 Split1 Step3->Split1 Assay1 Viability Assay (MTT / CellTiter-Glo) Split1->Assay1 Assay2 Apoptosis Analysis (Annexin V / PI Flow Cytometry) Split1->Assay2 Assay3 Target Engagement (Western Blot: ERO1α, CHOP, PARP) Split1->Assay3 Data IC50 Calculation & Cytotoxicity Profiling Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for cytotoxicity evaluation.

Step-by-Step Methodology

Phase 1: Cell Culture & Treatment

  • Rationale: Multiple Myeloma cells (U266, MM1S) are ideal models due to their high basal ER stress and reliance on the UPR[5].

  • Protocol: Seed cells at 1×10⁴ cells/well in 96-well plates. Prepare EN-460 (or derivative) stock solutions in DMSO. Treat cells with a concentration gradient (e.g., 0, 1, 5, 10, 20, 50 μM). Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity[8]. Incubate for 24, 48, and 72 hours.

Phase 2: Primary Viability Screening (MTT Assay)

  • Rationale: Quantifies metabolic activity as a proxy for cell viability to establish baseline IC₅₀ values[3].

  • Protocol: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals using a detergent or DMSO, and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Phase 3: Apoptosis Quantification (Flow Cytometry)

  • Rationale: Differentiates between cytostatic growth inhibition, programmed cell death (apoptosis), and uncontrolled necrosis[4].

  • Protocol: Harvest treated cells and wash with cold PBS. Stain with Annexin V-FITC (which binds externalized phosphatidylserine) and Propidium Iodide (PI, which marks the loss of membrane integrity). Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations[3].

Phase 4: Mechanistic Validation (Western Blotting)

  • Rationale: Proves causality. Cytotoxicity must correlate directly with ERO1α inhibition and subsequent ER stress[3].

  • Protocol: Lyse cells and perform SDS-PAGE. Probe the membrane for:

    • ERO1α Mobility Shift: Because EN-460 traps ERO1α in a reduced state, successful target engagement is visible as a lower-mobility band on non-reducing gels[3].

    • UPR Markers: Upregulation of CHOP, BiP, and spliced XBP1 confirms ER stress[3].

    • Apoptosis Executioners: Cleaved PARP and Caspase-3/4 validate the apoptotic cascade[3].

Conclusion

Derivatives of 2-chloro-5-hydrazinobenzoic acid hydrochloride, particularly EN-460, represent a powerful class of tool compounds for exploiting the ER stress vulnerability of secretory cancers like Multiple Myeloma. However, when evaluating their cytotoxicity, researchers must rigorously account for FAD-enzyme off-target effects. Future drug development should focus on optimizing this chemical scaffold to enhance ERO1α selectivity, thereby widening the therapeutic window and advancing these compounds toward clinical viability.

References

  • Source: SigmaAldrich.
  • Inhibition of the FAD containing ER oxidoreductin 1 (Ero1)
  • EN460 | ERO1 Inhibitor Source: MedChemExpress URL
  • EN460 | ERO1 α Inhibitor Source: TargetMol URL
  • The Role of ERO1 in Modulating Cancer Progression and Immune Escape Source: Scientific Archives URL
  • Crosstalk between endoplasmic reticulum stress and oxidative stress: a dynamic duo in multiple myeloma Source: NIH / PMC URL
  • Endoplasmic reticulum oxidoreductin 1α as a potential therapeutic target in diseases: from oxidative protein folding to pathophysiological mechanisms Source: Frontiers URL

Sources

A Comparative Guide to the Antioxidant Activity of Hydrazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme. The deleterious effects of reactive oxygen species (ROS) on cellular integrity and their implication in a myriad of pathological conditions have spurred the exploration of new antioxidant scaffolds. Among these, hydrazinobenzoic acid derivatives have emerged as a promising class of compounds, demonstrating significant radical scavenging and reducing capabilities.

This guide provides a comprehensive comparison of the antioxidant activity of various hydrazinobenzoic acid derivatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to offer not just data, but also the underlying scientific rationale to empower your research and development endeavors.

The Chemical Rationale: Why Hydrazinobenzoic Acid Derivatives?

The antioxidant potential of hydrazinobenzoic acid derivatives is intrinsically linked to their unique chemical architecture. The hydrazone moiety (-CO-NH-N=CH-) and the presence of the hydrazine group (-NH-NH2) are key contributors to their radical scavenging abilities.[1][2] These functional groups can readily donate a hydrogen atom or an electron to neutralize free radicals, a process that is fundamental to antioxidant action.[3][4]

The general synthesis of these derivatives often commences with the formation of 4-hydrazinobenzoic acid from p-aminobenzoic acid, a process involving diazotization followed by reduction.[5][6] This precursor is then typically condensed with various aldehydes or ketones to yield a diverse library of hydrazone derivatives.[7]

Synthetic Pathway Overview: From p-Aminobenzoic Acid to 4-Hydrazinobenzoic Acid

p_aminobenzoic_acid p-Aminobenzoic Acid diazonium_salt p-Carboxybenzenediazonium Salt p_aminobenzoic_acid->diazonium_salt Diazotization (NaNO₂, HCl, 0-5°C) hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid diazonium_salt->hydrazinobenzoic_acid Reduction (e.g., Sodium Sulfite)

Caption: Generalized synthetic route to 4-hydrazinobenzoic acid.

Comparative Antioxidant Activity: A Data-Driven Analysis

The antioxidant efficacy of hydrazinobenzoic acid derivatives is not uniform and is significantly influenced by the nature and position of substituents on the aromatic rings. To provide a clear comparison, the following tables summarize the antioxidant activities of a series of 13 derivatives, as investigated by Abuelizz et al. (2021), against the standard antioxidant Butylated Hydroxylanisole (BHA).[8]

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3] The stable DPPH radical has a deep violet color, which is decolorized upon accepting a hydrogen atom or an electron from an antioxidant.[3]

Compound% Inhibition at 20 µg/mL
BHA (Standard) 92%
3 70-72%
5 70-72%
6 70-72%
7 70-72%
8 70-72%
9 70-72%

Data sourced from Abuelizz et al. (2021).[8]

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Compound% Inhibition at 20 µg/mL
BHA (Standard) 85%
1-10 80-85%
7 84.34 ± 0.10%
6 80.60 ± 0.15%
1 74.52 ± 0.11%
11 34.77 ± 0.15%
13 46.55 ± 0.16%
12 18.51 ± 0.15%

Data sourced from Abuelizz et al. (2021).[8]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The reduction is monitored by the formation of a colored ferrous complex.[10]

CompoundFRAP Value (µmol Trolox/100 g) at 40 µg/mL
7 4120 ± 20.53
2 4080 ± 14.57
3 4075 ± 11.06
5 4059 ± 33.42
6 3810 ± 10.50
8 3733 ± 17.00
10 3345 ± 20.52
9 3055 ± 21.01
1 2864 ± 32.56
13 1263 ± 11.60
11 1047 ± 8.62
12 946 ± 15.52

Data sourced from Abuelizz et al. (2021).[8]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals key structure-activity relationships:

  • Importance of Hydrazone and Isothiocyanate Moieties: The presence of hydrazine, hydrazone, and isothiocyanate groups appears to be crucial for the observed antioxidant activity.[8]

  • Influence of Substituents: The nature and position of substituents on the aromatic rings significantly modulate the antioxidant potential. Electron-donating groups generally enhance activity, while electron-withdrawing groups can have a variable effect.

  • Negative Impact of Anhydride Moiety: The presence of an anhydride group in compounds 11, 12, and 13 resulted in a marked decrease in antioxidant activity across all assays.[8]

Mechanistic Considerations: How Do They Work?

The antioxidant action of hydrazinobenzoic acid derivatives is believed to proceed through several mechanisms, primarily:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical.[4]

cluster_0 Antioxidant Mechanisms cluster_1 HAT Pathway cluster_2 SET-PT Pathway cluster_3 SPLET Pathway HAT Hydrogen Atom Transfer (HAT) SET_PT Single Electron Transfer followed by Proton Transfer (SET-PT) SPLET Sequential Proton Loss Electron Transfer (SPLET) Antioxidant Hydrazinobenzoic Acid Derivative (Ar-NH-NH-R) Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Antioxidant_Radical Antioxidant Radical (Ar-N•-NH-R) Antioxidant_Cation_Radical Antioxidant Cation Radical (Ar-NH-NH-R•⁺) Antioxidant_Anion Antioxidant Anion (Ar-N⁻-NH-R) Antioxidant_HAT Ar-NH-NH-R Antioxidant_Radical_HAT Ar-N•-NH-R Antioxidant_HAT->Antioxidant_Radical_HAT H• donation Radical_HAT R• Neutralized_Radical_HAT RH Radical_HAT->Neutralized_Radical_HAT H• acceptance Antioxidant_SET Ar-NH-NH-R Antioxidant_Cation_Radical_SET Ar-NH-NH-R•⁺ Antioxidant_SET->Antioxidant_Cation_Radical_SET e⁻ transfer Radical_SET R• Radical_Anion_SET R⁻ Radical_SET->Radical_Anion_SET Antioxidant_Radical_PT Ar-N•-NH-R Antioxidant_Cation_Radical_SET->Antioxidant_Radical_PT H⁺ loss Neutralized_Radical_PT RH Radical_Anion_SET->Neutralized_Radical_PT H⁺ gain Antioxidant_SPLET Ar-NH-NH-R Antioxidant_Anion_SPLET Ar-N⁻-NH-R Antioxidant_SPLET->Antioxidant_Anion_SPLET H⁺ loss Antioxidant_Radical_SPLET Ar-N•-NH-R Antioxidant_Anion_SPLET->Antioxidant_Radical_SPLET e⁻ transfer Radical_SPLET R• Radical_Anion_SPLET2 R⁻ Radical_SPLET->Radical_Anion_SPLET2

Caption: Plausible antioxidant mechanisms of hydrazinobenzoic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. The following are step-by-step methodologies for the key antioxidant assays discussed.

DPPH Radical Scavenging Assay Protocol

prep_dpph 1. Prepare DPPH Solution (e.g., 0.1 mM in methanol) prep_samples 2. Prepare Test Samples & Standards (various concentrations in methanol) prep_dpph->prep_samples mixing 3. Mix DPPH Solution and Sample/Standard (e.g., 1:1 ratio) prep_samples->mixing incubation 4. Incubate in the Dark (e.g., 30 minutes at room temperature) mixing->incubation measurement 5. Measure Absorbance (at ~517 nm) incubation->measurement calculation 6. Calculate % Inhibition measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[3]

  • Preparation of Test Samples and Standards: Dissolve the hydrazinobenzoic acid derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol to obtain a range of concentrations.[3]

  • Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with the test sample or standard solution. A typical ratio is 1:1 (v/v).[11]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[3]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent (blank) and A_sample is the absorbance of the DPPH solution with the test sample.[3]

ABTS Radical Scavenging Assay Protocol

prep_abts_stock 1. Prepare ABTS and Potassium Persulfate Stock Solutions generate_radical 2. Generate ABTS•+ Radical Cation (mix stocks and incubate in dark for 12-16h) prep_abts_stock->generate_radical adjust_absorbance 3. Dilute ABTS•+ Solution (to an absorbance of ~0.7 at 734 nm) generate_radical->adjust_absorbance prep_samples 4. Prepare Test Samples & Standards adjust_absorbance->prep_samples mixing 5. Mix ABTS•+ Solution and Sample/Standard prep_samples->mixing incubation 6. Incubate (e.g., 6 minutes at room temperature) mixing->incubation measurement 7. Measure Absorbance (at 734 nm) incubation->measurement calculation 8. Calculate % Inhibition measurement->calculation

Caption: Workflow for the ABTS radical scavenging assay.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9][12]

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test Samples and Standards: Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.[9]

  • Reaction and Measurement: Add a small volume of the test sample or standard to the diluted ABTS•+ solution. After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.[9]

FRAP Assay Protocol

prep_frap_reagent 1. Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) prep_samples 2. Prepare Test Samples & Standards (e.g., FeSO₄ solution) prep_frap_reagent->prep_samples mixing 3. Mix FRAP Reagent and Sample/Standard prep_samples->mixing incubation 4. Incubate (e.g., 4-30 minutes at 37°C) mixing->incubation measurement 5. Measure Absorbance (at ~593 nm) incubation->measurement calculation 6. Determine FRAP Value (from standard curve) measurement->calculation

Caption: Workflow for the FRAP assay.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10][13]

  • Preparation of Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Reaction: Add the test sample or standard to the FRAP reagent and incubate at 37°C for a specified time (e.g., 4 to 30 minutes).[10][13]

  • Measurement: Measure the absorbance of the blue-colored product at approximately 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or µmol Trolox equivalents.[8]

Cellular Antioxidant Activity (CAA) Assay Protocol

For a more biologically relevant assessment, the CAA assay measures the antioxidant activity of compounds within a cellular environment.[14]

cell_seeding 1. Seed Cells (e.g., HepG2) in a 96-well plate cell_incubation 2. Incubate for 24h cell_seeding->cell_incubation treatment 3. Treat with DCFH-DA and Test Compound/Standard cell_incubation->treatment treatment_incubation 4. Incubate for 1h treatment->treatment_incubation wash 5. Wash Cells with PBS treatment_incubation->wash radical_induction 6. Add Radical Initiator (e.g., AAPH) wash->radical_induction fluorescence_reading 7. Measure Fluorescence Kinetically radical_induction->fluorescence_reading data_analysis 8. Calculate CAA Units fluorescence_reading->data_analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.[14]

  • Probe and Compound Incubation: Treat the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) and the test compound or a standard like quercetin. Incubate for 1 hour.[14]

  • Radical Initiation: After washing the cells to remove excess probe and compound, add a peroxyl radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[14]

  • Fluorescence Measurement: Measure the fluorescence kinetically. The antioxidant capacity of the test compound is determined by its ability to inhibit the fluorescence generated from the oxidation of the probe by the peroxyl radicals.[14]

  • Data Analysis: The data is typically analyzed by calculating the area under the curve (AUC) of fluorescence versus time. The CAA units are calculated as the percentage of inhibition of fluorescence compared to a control.[14]

Conclusion

Hydrazinobenzoic acid derivatives represent a versatile and potent class of antioxidants. Their efficacy is deeply rooted in their chemical structure, particularly the hydrazone and hydrazine moieties. As demonstrated by the comparative data, subtle modifications to this scaffold can lead to significant changes in antioxidant activity, highlighting the importance of structure-activity relationship studies in designing novel and effective antioxidant agents. The protocols provided herein offer a standardized framework for the evaluation of these and other potential antioxidant compounds, ensuring the generation of robust and reproducible data. Further exploration of this chemical space, particularly through cellular and in vivo models, will be crucial in translating the promising in vitro antioxidant activity of hydrazinobenzoic acid derivatives into tangible therapeutic applications.

References

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. [Link]

  • Bio-protocol. (2021). ABTS Radical Scavenging Assay. [Link]

  • Bio-protocol. (2021). DPPH Assay. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. [Link]

  • SciSpace. (n.d.). In silico design of hydrazone antioxidants and analysis of their free radical-scavenging mechanism by thermodynamic studies. [Link]

  • PubMed. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]

  • PMC. (n.d.). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • SciELO México. (n.d.). Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship. [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

  • PMC. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay. [Link]

  • PMC. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. [Link]

  • DOI. (2024). Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. [Link]

  • PMC. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. [Link]

  • ResearchGate. (n.d.). Antioxidant effect of the studied hydrazone derivatives (1–15) and.... [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • PMC. (2025). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. [Link]

  • Solarbio. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • ResearchGate. (2024). (PDF) Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [Link]

  • PMC. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

  • SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • PMC. (2025). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. [Link]

  • SciELO. (n.d.). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • BEC-UAC. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]

Sources

A Comparative Guide to 2-Chloro-5-hydrazinobenzoic acid hydrochloride and Its Commercially Available Alternatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of appropriate building blocks is a critical determinant of success. Hydrazinobenzoic acids represent a versatile class of scaffolds, lending themselves to the construction of a diverse array of bioactive molecules, including those with potential applications in oncology and infectious diseases. This guide provides an in-depth, objective comparison of 2-Chloro-5-hydrazinobenzoic acid hydrochloride with its commercially available, structurally related alternatives: 2-Hydrazinobenzoic acid hydrochloride and 4-Hydrazinobenzoic acid hydrochloride. This analysis is supported by established experimental protocols to facilitate data-driven decision-making in your research endeavors.

The core structure, a benzoic acid scaffold appended with a hydrazine moiety, serves as a valuable pharmacophore. The hydrazine group is a potent nucleophile, readily participating in the formation of hydrazones, a common structural motif in many biologically active compounds. The carboxylic acid group, on the other hand, provides a handle for further synthetic modifications and can participate in crucial interactions with biological targets. The differential placement of the hydrazine group and the presence or absence of a chloro substituent significantly influence the physicochemical properties and, consequently, the biological activity of these molecules.

Commercially Available Hydrazinobenzoic Acid Scaffolds: A Comparative Overview

This guide will focus on the following three commercially available compounds:

CompoundStructureKey Distinguishing Features
2-Chloro-5-hydrazinobenzoic acid HCl Cl at C2, Hydrazine at C5The electron-withdrawing chloro group can influence the acidity of the carboxylic acid and the nucleophilicity of the hydrazine. It also provides an additional point for potential steric interactions.
2-Hydrazinobenzoic acid HCl Hydrazine at C2The ortho-positioning of the hydrazine and carboxylic acid groups may allow for intramolecular hydrogen bonding, influencing conformation and reactivity.
4-Hydrazinobenzoic acid HCl Hydrazine at C4The para-substitution pattern provides a more linear and extended structure compared to the ortho- and meta-substituted analogs. This can have significant implications for binding to target proteins.

Rationale for Experimental Comparison

The existing body of scientific literature suggests that derivatives of hydrazinobenzoic acids exhibit promising biological activities, particularly as anticancer agents and enzyme inhibitors. Specifically, hydrazone derivatives have been explored as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-established target in oncology.[1][2] Furthermore, derivatives of 4-hydrazinobenzoic acid have demonstrated antiproliferative effects against cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7.[3]

Therefore, to provide a robust and relevant comparison of the three aforementioned building blocks, this guide proposes two key experimental evaluations:

  • In vitro Antiproliferative Activity: To assess the intrinsic ability of these compounds to inhibit the growth of cancer cells. The MCF-7 cell line is a well-characterized and widely used model for breast cancer research.

  • In vitro Enzyme Inhibition Assay: To determine the potential of these compounds to inhibit the activity of a clinically relevant enzyme. Given the literature precedent, EGFR kinase is an appropriate target for this investigation.

By evaluating the parent compounds in these assays, researchers can gain valuable baseline data to inform the design and synthesis of more potent and selective derivatives.

Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the proposed comparative studies. These protocols are based on established methodologies to ensure reproducibility and scientific rigor.

Protocol 1: Evaluation of Antiproliferative Activity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against the MCF-7 human breast cancer cell line.

cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A 1. Culture MCF-7 cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells into 96-well plates B->C D 4. Incubate overnight to allow attachment C->D E 5. Prepare serial dilutions of test compounds D->E F 6. Add compound dilutions to respective wells E->F G 7. Incubate for 72 hours F->G H 8. Add MTT reagent to each well G->H I 9. Incubate for 4 hours H->I J 10. Solubilize formazan crystals I->J K 11. Read absorbance at 570 nm J->K L 12. Calculate IC50 values K->L

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Materials:

  • MCF-7 human breast cancer cell line (ATCC HTB-22)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds (2-Chloro-5-hydrazinobenzoic acid HCl, 2-Hydrazinobenzoic acid HCl, 4-Hydrazinobenzoic acid HCl)

  • Doxorubicin (positive control)

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4][5]

  • Cell Plating: When cells reach approximately 80% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate the plates overnight to allow for cell attachment.[6][7]

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds and doxorubicin in DMSO. On the day of treatment, prepare serial dilutions of the compounds in complete culture medium. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[8]

  • MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of the test compounds against the EGFR tyrosine kinase using a luminescence-based assay that quantifies ADP production.

cluster_0 Reagent Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection & Data Analysis A 1. Prepare serial dilutions of test compounds B 2. Prepare kinase reaction master mix (substrate & ATP) A->B C 3. Dilute recombinant EGFR enzyme B->C D 4. Add compounds and master mix to plate C->D E 5. Initiate reaction with EGFR enzyme D->E F 6. Incubate for 60 minutes E->F G 7. Stop reaction and deplete remaining ATP F->G H 8. Convert ADP to ATP and generate luminescent signal G->H I 9. Measure luminescence H->I J 10. Calculate % inhibition and IC50 values I->J

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • Peptide substrate for EGFR

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Test compounds (2-Chloro-5-hydrazinobenzoic acid HCl, 2-Hydrazinobenzoic acid HCl, 4-Hydrazinobenzoic acid HCl)

  • Staurosporine (positive control inhibitor)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and staurosporine in DMSO. Create a series of dilutions in the kinase assay buffer.

  • Reagent Preparation: Prepare the kinase reaction master mix containing the peptide substrate and ATP at their optimal concentrations in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.[9][10]

  • Kinase Reaction: To the wells of a 384-well plate, add the diluted test compounds or controls. Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted EGFR enzyme. The total reaction volume should be kept small, typically around 5-10 µL.[11][12]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[9][12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcomes and Interpretation of Data

The experimental data generated from these protocols will be summarized in the following tables for a clear and direct comparison of the three hydrazinobenzoic acid derivatives.

Table 1: Comparative Antiproliferative Activity (IC50 in µM) against MCF-7 cells

CompoundIC50 (µM) ± SD
2-Chloro-5-hydrazinobenzoic acid HCl(Experimental)
2-Hydrazinobenzoic acid HCl(Experimental)
4-Hydrazinobenzoic acid HCl(Experimental)
Doxorubicin (Positive Control)(Experimental)

A lower IC50 value indicates greater potency in inhibiting cell proliferation.

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC50 in µM)

CompoundIC50 (µM) ± SD
2-Chloro-5-hydrazinobenzoic acid HCl(Experimental)
2-Hydrazinobenzoic acid HCl(Experimental)
4-Hydrazinobenzoic acid HCl(Experimental)
Staurosporine (Positive Control)(Experimental)

A lower IC50 value indicates a more potent inhibition of EGFR kinase activity.

The results from these experiments will provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, a comparison of the IC50 values for 2-Hydrazinobenzoic acid HCl and 2-Chloro-5-hydrazinobenzoic acid HCl will reveal the impact of the chloro substituent on biological activity. Similarly, comparing the activities of the 2- and 4-isomers will shed light on the influence of the hydrazine group's position.

This comparative data will empower researchers to make informed decisions when selecting a hydrazinobenzoic acid scaffold for their drug discovery programs. A compound exhibiting promising activity in these initial screens can then be prioritized for the synthesis of a focused library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Chloro-5-hydrazinobenzoic acid hydrochloride, along with its commercially available analogs, 2-Hydrazinobenzoic acid hydrochloride and 4-Hydrazinobenzoic acid hydrochloride, represent valuable starting points for the development of novel small molecule therapeutics. This guide has provided a framework for their objective comparison through well-defined experimental protocols targeting cancer cell proliferation and enzyme inhibition. By systematically evaluating the biological activities of these core scaffolds, researchers can accelerate the discovery and development of new and effective treatments for a range of human diseases.

References

  • Encode Project Consortium. (n.d.). MCF-7 Cell Culture and 4-hydroxytamoxifen treatment. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MCF-7 Cell Line (Inserts & Plates). Retrieved from [Link]

  • MilliporeSigma. (n.d.). MCF-7 / S0.5 Human Breast Cancer Cell Line. Retrieved from [Link]

  • Wang, Z., et al. (2019). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. American Journal of Cancer Case Reports, 3(1), 1-8.
  • Bio-protocol. (2021). EGFR Kinase Inhibition. Bio-protocol, 11(8), e3831.
  • Al-Omair, M. A., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 102, 104098.
  • ResearchGate. (n.d.). Antiproliferative activity of compounds against MCF-7 and MDA-MB-231 cell lines. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 4-Hydrazinobenzoic Acid Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Hydrazinobenzoic acid hydrochloride suppliers and producers. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]

  • Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoic Acid-HCL (4-HBA). Retrieved from [Link]

  • Kamal, A., et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2339.
  • Naidoo, S., et al. (2020). Antiproliferative activities of alkaloid-like compounds. Scientific Reports, 10(1), 1-11.
  • BuyersGuideChem. (n.d.). 2-Chloro-5-hydrazino-benzoic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Activities of tested compounds against the MCF-7 breast cancer cell line. Retrieved from [Link]

  • SunSirs. (n.d.). China 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]

  • Ghandadi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045053.
  • Gorska, M., et al. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5489.
  • ResearchGate. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Retrieved from [Link]

  • ResearchGate. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer cells. Retrieved from [Link]

  • DergiPark. (2025). Benzoic acid exerts antiproliferative, anti-migratory, and anti-clonogenic effects on MCF-7 breast cancer cells. Journal of Cellular and Molecular Biology, 2(1), 1-8.
  • Thompson, A. M., et al. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(16), 2459-2469.
  • Martinez-Ramos, F., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(11), 3569.
  • Chen, W., et al. (2020). HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor, in Patients with Clear Cell Renal Cell Carcinoma. Clinical Cancer Research, 26(4), 793-803.

Sources

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